Technical Documentation Center

1-Boc-3-(4-Aminophenyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-3-(4-Aminophenyl)piperidine
  • CAS: 875798-79-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(4-Aminophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic routes to 1-Boc-3-(4-aminophenyl)piperidine, a valuable building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-Boc-3-(4-aminophenyl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The guide details two primary, robust synthetic strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination for the construction of the key intermediate, 1-Boc-3-(4-nitrophenyl)piperidine, followed by a reliable reduction of the nitro group to the desired aniline. This document is intended to serve as a practical resource for researchers and scientists, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for each synthetic approach.

Introduction

The 3-arylpiperidine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds. The specific derivative, 1-Boc-3-(4-aminophenyl)piperidine, serves as a crucial intermediate for the synthesis of a wide range of pharmaceutical agents, owing to its versatile functionalities. The Boc-protected piperidine nitrogen allows for controlled reactions, while the primary aromatic amine provides a handle for further derivatization, such as amide bond formation or participation in other cross-coupling reactions. This guide will explore the most efficient and scalable methods for the preparation of this important synthetic intermediate.

Strategic Overview of the Synthesis

The synthesis of 1-Boc-3-(4-aminophenyl)piperidine is most effectively approached via a two-stage process. The initial stage focuses on the formation of the carbon-carbon or carbon-nitrogen bond between the piperidine ring and the nitrophenyl group to yield 1-Boc-3-(4-nitrophenyl)piperidine. The second stage involves the selective reduction of the nitro functionality to the corresponding amine.

Synthetic_Strategy A Starting Materials (Protected Piperidine & Nitrophenyl Derivatives) B Key C-C or C-N Bond Formation (Suzuki or Buchwald-Hartwig) A->B Cross-Coupling C Intermediate: 1-Boc-3-(4-nitrophenyl)piperidine B->C D Nitro Group Reduction C->D Reduction E Final Product: 1-Boc-3-(4-aminophenyl)piperidine D->E Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product R1 1-Boc-piperidine-3-boronic acid or its pinacol ester Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) R2 4-Bromonitrobenzene P 1-Boc-3-(4-nitrophenyl)piperidine Reagents->P C-C Bond Formation

Figure 2: Schematic of the Suzuki-Miyaura coupling approach.

Materials:

  • 1-Boc-piperidine-3-boronic acid pinacol ester

  • 4-Bromonitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 equivalents), 4-bromonitrobenzene (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and SPhos (0.10 equivalents).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(4-nitrophenyl)piperidine.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. [1]This method provides an alternative route to the key intermediate by coupling a protected aminopiperidine with a 4-halonitrobenzene.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product R1 1-Boc-3-aminopiperidine Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₂CO₃) Solvent (e.g., Toluene, Dioxane) R2 4-Bromonitrobenzene P 1-Boc-3-(4-nitrophenyl)piperidine Reagents->P C-N Bond Formation

Figure 3: Schematic of the Buchwald-Hartwig amination approach.

Materials:

  • 1-Boc-3-aminopiperidine

  • 4-Bromonitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.04 equivalents).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 1-Boc-3-aminopiperidine (1.2 equivalents) and 4-bromonitrobenzene (1.0 equivalent).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-3-(4-nitrophenyl)piperidine.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Key Reactants Organoboron, OrganohalideAmine, Organohalide
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, PPh₃XPhos, RuPhos
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃, Cs₂CO₃
Advantages Milder bases can be used.Direct formation of C-N bond.
Considerations Availability of boronic acid/ester.Stronger base often required.

Table 1: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Approaches.

Part 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 1-Boc-3-(4-nitrophenyl)piperidine to the corresponding primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles. [2]

Nitro_Reduction A 1-Boc-3-(4-nitrophenyl)piperidine B Reaction Conditions: - H₂ (gas) - Pd/C catalyst - Solvent (e.g., MeOH, EtOH) C 1-Boc-3-(4-aminophenyl)piperidine B->C Reduction

Figure 4: Catalytic hydrogenation for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1-Boc-3-(4-nitrophenyl)piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-Boc-3-(4-nitrophenyl)piperidine in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-3-(4-aminophenyl)piperidine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance Off-white to pale yellow solid
Purity ≥98%

Table 2: Physicochemical Properties of 1-Boc-3-(4-aminophenyl)piperidine. [3]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet pattern), and the aromatic protons of the aminophenyl group (two doublets in the aromatic region).

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, and the aromatic carbons.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ at m/z 277.19.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This guide has outlined two effective and widely applicable synthetic strategies for the preparation of 1-Boc-3-(4-aminophenyl)piperidine. Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination provide reliable access to the key nitrophenyl intermediate, which can then be efficiently reduced to the target compound. The choice between these two primary routes may depend on the availability of starting materials and specific laboratory capabilities. The detailed protocols and strategic insights provided herein are intended to empower researchers in the successful synthesis of this valuable building block for drug discovery and development.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 70(5), 1061-1065. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Yang, C., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893. [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Versatile Applications of N-Boc-3-(4-Aminophenyl)piperidine. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Yang, C., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893. [Link]

Sources

Exploratory

Technical Whitepaper: 1-Boc-3-(4-Aminophenyl)piperidine

The following technical guide details the properties, synthesis, and strategic application of 1-Boc-3-(4-Aminophenyl)piperidine , a "privileged scaffold" in modern drug discovery. A Strategic Scaffold for PARP Inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and strategic application of 1-Boc-3-(4-Aminophenyl)piperidine , a "privileged scaffold" in modern drug discovery.

A Strategic Scaffold for PARP Inhibition and CNS Drug Design

Part 1: Executive Summary & Chemical Identity

1-Boc-3-(4-Aminophenyl)piperidine is a high-value chiral intermediate, most notably serving as the structural core for Niraparib (Zejula), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy.[1] Its structural significance lies in the 3-arylpiperidine motif—a "privileged structure" that offers a rigid, non-planar scaffold capable of directing substituents into specific hydrophobic pockets of target proteins (e.g., GPCRs, Kinases, PARP enzymes).

Chemical Identity Table
PropertySpecification
Chemical Name (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
CAS Number 1171197-20-8 (S-isomer) Note: 875798-79-1 refers to the racemate
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Chirality The (S)-enantiomer is the pharmacologically active scaffold for Niraparib.[1][2]

Part 2: Strategic Application in Drug Design

The "Privileged" 3-Arylpiperidine Scaffold

Unlike flat aromatic systems, the 3-arylpiperidine core provides defined three-dimensional vectors . In the context of PARP inhibitors:

  • Binding Affinity: The piperidine ring mimics the ribose sugar of NAD+, positioning the aryl group to stack with tyrosine residues in the catalytic cleft.

  • ADME Optimization: The Boc-protected amine allows for late-stage diversification (e.g., urea formation, amidation) to tune lipophilicity (LogD) and metabolic stability.

Mechanism of Action (Niraparib Context)

The (S)-isomer of this scaffold is critical for trapping PARP1/2 enzymes on damaged DNA, preventing repair and leading to synthetic lethality in BRCA-mutated cancer cells.

PARP_Mechanism Figure 1: Pharmacological Logic of the 3-Arylpiperidine Scaffold Scaffold 1-Boc-3-(4-Aminophenyl) piperidine Scaffold PARP PARP1/2 Enzyme (Catalytic Domain) Scaffold->PARP Binds via Pi-Stacking DNA_Trap PARP-DNA Trapping Complex PARP->DNA_Trap Stabilizes on Damaged DNA Cell_Death Synthetic Lethality (Cancer Cell Death) DNA_Trap->Cell_Death Blocks Repair Replication Fork Collapse

Part 3: Synthesis & Manufacturing Protocols

For research and scale-up, the synthesis must balance enantioselectivity with cost-efficiency . Below is the industry-standard "Suzuki-Reduction-Resolution" route, which is robust and scalable.

Route A: The Suzuki-Reduction Sequence (High Robustness)

This route constructs the carbon skeleton via cross-coupling, followed by reduction and chiral resolution.

Step 1: Suzuki-Miyaura Coupling

Reaction: 3-Pyridineboronic acid + 1-Iodo-4-nitrobenzene


 3-(4-Nitrophenyl)pyridine
  • Reagents: Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), DME/Water (solvent).

  • Conditions: Reflux under N₂ for 12 hours.

  • Why: High yield formation of the biaryl bond prior to saturation.

Step 2: Catalytic Hydrogenation (Global Reduction)

Reaction: 3-(4-Nitrophenyl)pyridine + H₂


 3-(4-Aminophenyl)piperidine
  • Reagents: PtO₂ (Adam's catalyst) or Rh/C, Acetic Acid, H₂ (50 psi).

  • Conditions: Room temperature, 24 hours.

  • Critical Insight: This step reduces both the nitro group (to amine) and the pyridine ring (to piperidine) simultaneously.

  • Result: Racemic mixture of the free amine.

Step 3: Boc-Protection & Chiral Resolution

Reaction: Racemate + (Boc)₂O


 Racemic Boc-Intermediate 

(S)-Isomer
  • Protocol:

    • Treat crude amine with Di-tert-butyl dicarbonate ((Boc)₂O) and TEA in DCM.

    • Resolution: Dissolve racemic Boc-compound in Ethanol. Add (S)-(+)-Mandelic acid or D-Phenylglycine .

    • Crystallization: The (S,S)-diastereomeric salt crystallizes out preferentially.

    • Free Basing: Treat salt with 1N NaOH to release the pure (S)-enantiomer (CAS 1171197-20-8).

Experimental Workflow Diagram

Synthesis_Workflow Figure 2: Industrial Synthesis Workflow for CAS 1171197-20-8 Start Start: 3-Pyridineboronic Acid + 4-Nitroiodobenzene Step1 Step 1: Suzuki Coupling (Pd Cat., Na2CO3) Start->Step1 Inter1 Intermediate: 3-(4-Nitrophenyl)pyridine Step1->Inter1 Step2 Step 2: Hydrogenation (PtO2, H2, 50 psi) Inter1->Step2 Inter2 Intermediate: Racemic 3-(4-Aminophenyl)piperidine Step2->Inter2 Step3 Step 3: Boc Protection ((Boc)2O, TEA) Inter2->Step3 Step4 Step 4: Chiral Resolution (Crystallization with Chiral Acid) Step3->Step4 Final Final Product: (S)-1-Boc-3-(4-Aminophenyl)piperidine (>99% ee) Step4->Final

Part 4: Quality Control & Analytics

To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Conforms to structure; characteristic Boc singlet @ 1.40 ppm.
Purity (Chemical) HPLC (C18 Column)

98.0% Area
Purity (Chiral) Chiral HPLC (Chiralpak AD-H)

99.0% ee (Enantiomeric Excess)
Residual Solvents GC-HSEthanol < 5000 ppm, DCM < 600 ppm
Loss on Drying Gravimetric

0.5% w/w

Self-Validating NMR Check:

  • Look for the doublet of doublets (dd) around 6.5–7.0 ppm, corresponding to the para-substituted aniline ring.

  • Verify the integration ratio of the Boc methyls (9H) to the aromatic protons (4H) is exactly 2.25:1.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods (turning brown).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607626, 1-Boc-3-(4-Aminophenyl)piperidine. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry.[3] (Describes the utility of the 3-arylpiperidine scaffold in PARP inhibitors).

  • Google Patents (2017).CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.

Sources

Foundational

Technical Guide: 1-Boc-3-(4-Aminophenyl)piperidine

Scaffold Architecture, Synthetic Access, and Medicinal Chemistry Applications Executive Summary 1-Boc-3-(4-Aminophenyl)piperidine (MW: 276.37 g/mol ) is a high-value chiral building block used extensively in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Access, and Medicinal Chemistry Applications

Executive Summary

1-Boc-3-(4-Aminophenyl)piperidine (MW: 276.37 g/mol ) is a high-value chiral building block used extensively in the development of small-molecule therapeutics. Structurally, it consists of a saturated piperidine ring substituted at the meta (C3) position with a 4-aminophenyl group, protected at the secondary amine by a tert-butoxycarbonyl (Boc) group.

This scaffold is "privileged" in drug discovery because it offers a rigid, three-dimensional vector for displaying pharmacophores. The C3-substitution creates a chiral center, allowing researchers to probe stereochemical space in kinase inhibitors, GPCR ligands, and monoamine transporter modulators. Its orthogonal reactivity—an unprotected primary aniline for immediate functionalization and a Boc-protected secondary amine for late-stage diversification—makes it a staple in parallel medicinal chemistry libraries.

Part 1: Physicochemical Profile

The following data represents the core specification for the racemic free base. Enantiopure forms (R or S) share identical scalar properties but differ in optical rotation.

PropertyValueTechnical Note
Molecular Weight 276.37 g/mol Monoisotopic Mass: 276.18 Da
Molecular Formula C₁₆H₂₄N₂O₂High C/H ratio indicates good lipophilicity for CNS penetration.
CAS Number 875798-79-1Refers to the racemate. (S)-isomer: 1171197-20-8.[1]
Physical State Viscous Oil or Low-Melting SolidOften solidifies upon high-vacuum drying or HCl salt formation.
pKa (Calculated) ~4.5 (Aniline), ~9.8 (Piperidine)Piperidine pKa is masked by Boc; effective pKa is neutral until deprotected.
LogP (Predicted) 2.7 - 3.1Optimal range for oral bioavailability (Lipinski compliant).
Solubility DCM, MeOH, DMSO, EtOAcInsoluble in water unless protonated (e.g., as HCl salt).

Part 2: Synthetic Access & Methodology

Expertise & Causality: Direct substitution of piperidine rings at the C3 position is sterically and electronically challenging. The most robust synthetic route does not start with the piperidine ring intact but rather constructs the aryl-piperidine bond via Suzuki-Miyaura cross-coupling followed by reduction.

The preferred protocol utilizes 1-Boc-3-piperidone as the starting material. Direct coupling to the ketone is difficult; therefore, it is first activated as an enol triflate . Using a nitro-phenyl boronic acid instead of an amino-phenyl variant prevents catalyst poisoning by the free amine during the palladium cycle.

Protocol: Enol Triflate Route (Self-Validating)

Step 1: Enol Triflate Formation

  • Reagents: 1-Boc-3-piperidone, LDA (Lithium Diisopropylamide),

    
     (N-Phenyl-bis(trifluoromethanesulfonimide)).
    
  • Procedure: Cool THF solution of ketone to -78°C. Add LDA dropwise (kinetic deprotonation). Stir 30 min. Add

    
    . Warm to 0°C.
    
  • Validation: TLC should show disappearance of the ketone. NMR will show a vinyl proton signal at ~5.8 ppm.

Step 2: Suzuki Coupling

  • Reagents: Enol triflate (from Step 1), 4-Nitrophenylboronic acid,

    
     (5 mol%), 
    
    
    
    (2M aq), DME/Water (3:1).
  • Procedure: Degas solvents (critical to prevent Pd oxidation). Reflux under Argon for 12h.

  • Validation: Isolate the 1-Boc-3-(4-nitrophenyl)-5,6-dihydropyridine intermediate. The presence of the nitro group (yellow solid) and retention of the alkene is the checkpoint.

Step 3: Global Reduction (The "Self-Validating" Step)

  • Reagents: Intermediate from Step 2,

    
     (balloon or Parr shaker at 40 psi), 10% Pd/C, MeOH.
    
  • Mechanism: This single step performs two functions: it reduces the C=C double bond in the piperidine ring and reduces the Nitro (

    
    ) group to the Aniline (
    
    
    
    ).
  • Validation: The disappearance of the yellow color (nitro) indicates reaction progress. NMR validation: Loss of vinyl proton (~6.0 ppm) and appearance of broad aniline

    
     peak (~3.5-4.0 ppm).
    
Synthetic Workflow Diagram

SynthesisRoute Start 1-Boc-3-piperidone Step1 Enol Triflate Formation Start->Step1 -78°C, LDA Inter1 Enol Triflate Intermediate Step1->Inter1 Step2 Suzuki Coupling (4-NO2-Ph-B(OH)2) Inter1->Step2 Pd(0) Inter2 Nitro-Alkene Intermediate Step2->Inter2 C-C Bond Formed Step3 Global Hydrogenation (H2, Pd/C) Inter2->Step3 Reduces NO2 & C=C Final 1-Boc-3-(4-Aminophenyl) piperidine Step3->Final Target Scaffold

Caption: Figure 1. Convergent synthesis via Suzuki cross-coupling of enol triflate and nitro-reduction cascade.

Part 3: Reactivity & Orthogonality

The power of this scaffold lies in its chemoselectivity . It possesses two distinct nitrogen centers with non-overlapping reactivity profiles.

  • The Aniline (Free Primary Amine):

    • Reactivity: Nucleophilic. Ready for amide coupling, reductive amination, or sulfonylation.

    • Usage: Typically derivatized first to install the "warhead" or specific binding motif of the drug candidate.

    • Conditions: Reacts with acid chlorides (

      
      ) in DCM/Pyridine or carboxylic acids (EDC/HOBt).
      
  • The Piperidine (Boc-Protected Secondary Amine):

    • Reactivity: Latent Nucleophile. Inert to basic/nucleophilic conditions.

    • Usage: Deprotected last to modify solubility properties or link to a second scaffold.

    • Deprotection: Requires acidic conditions.

      • Standard: 4M HCl in Dioxane (yields HCl salt).

      • Mild: TFA/DCM (yields TFA salt).

Divergent Reactivity Diagram

Reactivity cluster_0 Path A: Aniline Functionalization cluster_1 Path B: Piperidine Deprotection Center 1-Boc-3-(4-Aminophenyl) piperidine ProdA Amide/Urea Derivatives Center->ProdA R-COCl or R-NCO ProdB Free Piperidine (Secondary Amine) Center->ProdB TFA or HCl ProdA->ProdB Subsequent Deprotection

Caption: Figure 2. Orthogonal reaction pathways allowing sequential functionalization of the aniline and piperidine nitrogens.

Part 4: Analytical Validation & Storage

To ensure data integrity in experimental workflows, the following analytical signatures must be verified.

1H NMR (Chloroform-d, 400 MHz)
  • Boc Group: Strong singlet (9H) at δ 1.45 ppm .

  • Piperidine Ring: Multiplets spanning δ 1.5 – 4.2 ppm . The C2 and C6 protons (adjacent to Nitrogen) will appear as broadened doublets/multiplets due to rotamers.

  • Aniline Protons: Broad singlet (2H) at δ 3.6 ppm (exchangeable with

    
    ).
    
  • Aromatic Ring: Two doublets (AA'BB' system) at approximately δ 6.6 ppm (ortho to amine) and δ 7.0 ppm (meta to amine). Note: If the peaks are shifted downfield to >7.2/8.0 ppm, the aniline may be protonated or the nitro group was not fully reduced.

Storage & Stability
  • Oxidation Risk: Primary anilines are susceptible to oxidation (browning) upon prolonged exposure to air/light.

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The free base is relatively stable, but HCl salts are hygroscopic and must be stored in desiccators.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607626, 1-Boc-3-(4-Aminophenyl)piperidine.[2] Retrieved from [Link][2]

  • Molander, G. A., & Shin, I. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Boc-Protected Aminomethyltrifluoroborate.[3] (Contextual reference for Boc-piperidine coupling strategies). Organic Letters. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1-Boc-3-(4-Aminophenyl)piperidine in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-Boc-3-(4-aminophenyl)piperidine, a versatile building block in contemporary drug discovery. Tailored for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 1-Boc-3-(4-aminophenyl)piperidine, a versatile building block in contemporary drug discovery. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various organic solvents. By integrating theoretical principles with practical experimental guidance, this whitepaper serves as a comprehensive resource for optimizing reaction conditions, purification strategies, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound, from initial synthesis and purification to its ultimate bioavailability and therapeutic efficacy. For a molecule like 1-Boc-3-(4-aminophenyl)piperidine, which serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility profile is not merely advantageous—it is essential for efficient and scalable drug development.

This guide will dissect the structural attributes of 1-Boc-3-(4-aminophenyl)piperidine to predict its solubility behavior and provide a robust experimental framework for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of an organic compound is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible.[1] The structure of 1-Boc-3-(4-aminophenyl)piperidine features distinct polar and non-polar regions that govern its interactions with different solvents.

Key Structural Features:

  • Piperidine Ring: A saturated heterocycle that contributes to the overall non-polar character of the molecule.

  • Boc Protecting Group (tert-Butoxycarbonyl): A bulky, non-polar group that significantly enhances lipophilicity, thereby favoring solubility in non-polar organic solvents.

  • Aminophenyl Group: The aromatic ring itself is non-polar, but the primary amine (-NH2) substituent introduces a polar, hydrogen-bond donating and accepting moiety. This group can significantly interact with polar solvents.

The presence of both a large, non-polar Boc group and a polar aminophenyl group suggests that 1-Boc-3-(4-aminophenyl)piperidine will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

Molecule 1-Boc-3-(4-Aminophenyl)piperidine Boc_Group Boc Group (tert-Butoxycarbonyl) Molecule->Boc_Group contains Piperidine_Ring Piperidine Ring Molecule->Piperidine_Ring contains Aminophenyl_Group Aminophenyl Group Molecule->Aminophenyl_Group contains NonPolar_Solvents Solubility in Non-Polar Solvents Boc_Group->NonPolar_Solvents Increases Piperidine_Ring->NonPolar_Solvents Increases Polar_Solvents Solubility in Polar Solvents Aminophenyl_Group->Polar_Solvents Increases (H-bonding)

Caption: Molecular structure and its influence on solubility.

Predicted and Illustrative Solubility Profile

While specific quantitative solubility data for 1-Boc-3-(4-aminophenyl)piperidine is not extensively published, we can infer its likely behavior based on its structure and data from analogous compounds. For instance, related structures like (S)-1-Boc-3-aminopiperidine are known to be soluble in organic solvents such as dichloromethane and chloroform.[2] Similarly, other Boc-protected aminophenylpiperidines are noted for their favorable solubility and reactivity in organic synthesis.[3]

Based on these considerations, the following table presents an expected solubility profile. It is imperative that these predictions are confirmed by experimental determination.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Halogenated Dichloromethane (DCM)HighEffective at solvating both the non-polar Boc group and the moderately polar regions of the molecule.
ChloroformHighSimilar to DCM, offers a good balance of polarity.
Ethers Tetrahydrofuran (THF)Moderate to HighCan accept hydrogen bonds from the amine group and solvate the non-polar backbone.
Diethyl EtherModerateLess polar than THF, may have slightly lower solvating power for the amine group.
Esters Ethyl AcetateModerateA moderately polar solvent that should effectively dissolve the compound.
Aprotic Polar Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, an excellent solvent for a wide range of organic compounds.
Alcohols MethanolModerate to HighThe polar hydroxyl group can hydrogen bond with the amine, but the overall polarity may be slightly high for the non-polar regions.
EthanolModerate to HighSimilar to methanol, with slightly lower polarity.
Hydrocarbons HexanesLowThe high non-polar character of hexanes is unlikely to effectively solvate the polar amine group.
TolueneLow to ModerateThe aromatic nature of toluene may offer some favorable pi-stacking interactions with the aminophenyl group, improving solubility over alkanes.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol provides a robust and reproducible approach to quantify the solubility of 1-Boc-3-(4-aminophenyl)piperidine in various organic solvents.

Objective: To determine the saturation concentration of 1-Boc-3-(4-aminophenyl)piperidine in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • 1-Boc-3-(4-aminophenyl)piperidine (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 1-Boc-3-(4-aminophenyl)piperidine to a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place on an orbital shaker at a controlled temperature B->C D Shake for 24-48 hours to ensure equilibrium is reached C->D E Centrifuge the vial to pellet the excess solid D->E F Carefully withdraw the supernatant E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare a dilution series of the filtered supernatant G->H I Analyze the dilutions by validated HPLC method H->I J Quantify the concentration against a standard curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Vials: To a series of vials, add an excess amount of solid 1-Boc-3-(4-aminophenyl)piperidine. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After the equilibration period, remove the vials and allow the excess solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration: Carefully draw an aliquot of the supernatant, ensuring not to disturb the solid pellet. Pass the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution and Analysis: Prepare a series of accurate dilutions of the filtered, saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of 1-Boc-3-(4-aminophenyl)piperidine.

  • Quantification: Calculate the concentration of the original saturated solution by back-calculation from the dilutions, using a standard curve prepared with known concentrations of the compound.

Safety and Handling

As a responsible scientist, it is crucial to handle all chemicals with care. While specific hazard data for 1-Boc-3-(4-aminophenyl)piperidine is limited, it is prudent to treat it as a potentially hazardous substance. For related compounds, such as 1-Boc-3-aminopiperidine, GHS hazard statements indicate potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-Boc-3-(4-aminophenyl)piperidine in organic solvents. By understanding the interplay of its structural features, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for robust process development and successful drug discovery endeavors.

References

  • Benchchem. (n.d.). (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability.
  • Pipzine Chemicals. (n.d.). 1-N-Boc-3-aminopiperidine.
  • Chem-Impex. (n.d.). 1-Boc-4-(4-aminophenyl)piperidine.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
  • PubChem. (n.d.). 1-Boc-3-(4-Aminophenyl)piperidine.
  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

Sources

Foundational

Purity Analysis of 1-Boc-3-(4-Aminophenyl)piperidine

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for the purity analysis of 1-Boc-3-(4-aminophenyl)piperidine (CAS 1171197-20-8), a critical chiral building block in modern pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1-Boc-3-(4-aminophenyl)piperidine (CAS 1171197-20-8), a critical chiral building block in modern pharmaceutical synthesis.[1] The inherent structural complexities, including a chiral center and multiple reactive sites, necessitate a multi-faceted analytical approach to ensure the quality, safety, and efficacy of the resulting Active Pharmaceutical Ingredients (APIs). This document, intended for researchers, analytical chemists, and drug development professionals, moves beyond standard protocols to explain the scientific rationale behind method selection and experimental design. We will detail robust, field-proven methodologies using orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Chromatography, grounding each step in authoritative standards and scientific principles.

Introduction: The Imperative for Rigorous Purity Control

1-Boc-3-(4-aminophenyl)piperidine serves as a pivotal intermediate in the synthesis of a new generation of therapeutics.[1] Its structure facilitates the creation of complex heterocyclic systems that are common motifs in many drug molecules.[1] The purity of this intermediate is paramount; even minute quantities of impurities—be they isomeric, process-related, or degradants—can propagate through multi-step syntheses, potentially impacting the final API's efficacy, safety, and stability.[2][3]

The International Council for Harmonisation (ICH) guideline Q3A(R2) establishes a clear mandate for the identification and control of impurities in new drug substances.[2][4][5] This guide provides the practical, technical strategies to meet and exceed these requirements, ensuring a high degree of confidence in the quality of this key starting material.

A Holistic and Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a robust purity assessment is built upon an orthogonal strategy, where multiple techniques with different separation and detection principles are employed.[6] This ensures that a wide range of potential impurities can be detected and quantified.

Our strategic workflow integrates chromatographic separation with spectroscopic identification, creating a self-validating system for quality control.

Purity_Analysis_Workflow cluster_0 Comprehensive Purity Analysis Workflow cluster_1 Chromatographic Separation & Quantification cluster_2 Spectroscopic Identification & Confirmation A Bulk Sample: 1-Boc-3-(4-Aminophenyl)piperidine B Primary Purity & Impurity Profile (Reverse-Phase HPLC-DAD) A->B Assay & Impurities C Enantiomeric Purity (Chiral HPLC/SFC) A->C Chirality Check E Definitive Structural Confirmation (NMR: ¹H, ¹³C, 2D) A->E Confirm Identity D Impurity Identification (LC-MS/MS) B->D Identify Peaks > ICH Threshold F Final Certificate of Analysis (CoA) B->F C->F D->E Confirm Impurity Structure E->F

Figure 1: Orthogonal workflow for the purity analysis of 1-Boc-3-(4-aminophenyl)piperidine.

HPLC: The Cornerstone of Quantitative Analysis

For non-volatile compounds like our target molecule, High-Performance Liquid Chromatography (HPLC) is the principal technique for determining purity and quantifying related substances.[6] A well-developed reverse-phase method is the industry standard for this application.

Causality Behind Method Development Choices
  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its hydrophobic nature provides excellent retention for the Boc-protected piperidine structure, while its versatility allows for broad applicability.

  • Mobile Phase: The aniline and piperidine moieties are basic. To ensure consistent protonation, prevent peak tailing, and achieve sharp, symmetrical peaks, a slightly acidic mobile phase is required. A volatile acid like formic acid (0.1%) is an excellent choice as it is also compatible with mass spectrometry, facilitating a seamless transition to LC-MS analysis.[7]

  • Detector: A Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also acquires a full UV spectrum for each peak. This allows for "peak purity" analysis, a critical self-validating step to check for co-eluting impurities under the main peak.

Step-by-Step HPLC Protocol (Starting Method)

This protocol is a robust starting point for method development, based on established methods for similar aniline-piperidine structures.[7]

Objective: To separate 1-Boc-3-(4-aminophenyl)piperidine from potential process and degradation impurities.

  • Instrumentation & Consumables:

    • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm, with spectral acquisition from 200-400 nm for peak purity analysis.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

LC-MS: Unambiguous Impurity Identification

Any impurity detected by HPLC above the ICH identification threshold (typically 0.10%) must be structurally characterized.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task, providing the molecular weight of each impurity.[8][9]

The Power of High-Resolution Mass Spectrometry (HRMS)

Using HRMS (e.g., TOF or Orbitrap) is critical. It provides a highly accurate mass measurement, which allows for the calculation of an impurity's elemental composition. This data, combined with fragmentation (MS/MS) studies, enables the confident proposal of a chemical structure.

Experimental Protocol: LC-MS/MS Analysis

Objective: To determine the molecular weight and fragmentation patterns of impurities.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • The HPLC method described in Section 3.2 can be directly transferred or adapted to a shorter UHPLC column for faster analysis.

  • MS Conditions:

    • Ionization Mode: ESI Positive (ESI+), as the amine functionalities are readily protonated.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full scan to detect all ions, then automatically selects the top 3-5 most intense ions (excluding the main peak) for MS/MS fragmentation.

    • Full Scan Range: m/z 100 - 1000.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum, which is essential for structural elucidation.[10]

Impurity_ID_Logic cluster_0 Impurity Structure Elucidation Logic A Unknown Peak in HPLC B Acquire Accurate Mass via LC-HRMS A->B C Calculate Elemental Composition B->C D Acquire MS/MS Fragmentation Spectrum B->D F Propose Structure (e.g., Missing Boc group, Oxidation, etc.) C->F E Compare Fragments to Parent Molecule D->E E->F

Caption: The logical process for identifying an unknown impurity using LC-MS/MS data.

Definitive Structure and Stereochemistry

NMR Spectroscopy: The Gold Standard

NMR spectroscopy is the ultimate authority for structural confirmation.[6][11] While HPLC and MS can suggest a structure, only NMR provides the definitive atom-by-atom connectivity map.

  • ¹H NMR: Confirms the presence of all protons and their immediate environment. Integration provides quantitative ratios of different proton groups.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The chemical shift of the Boc-carbonyl carbon is particularly diagnostic.[11]

  • 2D NMR (e.g., COSY, HSQC): These experiments are non-negotiable for unambiguous assignment. They reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), confirming the 3-substituted piperidine and 4-substituted phenyl rings.[12]

Chiral Purity Analysis

The molecule has a stereocenter at the C3 position of the piperidine ring. The undesired enantiomer is considered an impurity and must be controlled.

Expertise & Experience: Direct analysis of enantiomers on a chiral column can be challenging for flexible, non-chromophoric molecules.[13] A common and effective strategy is pre-column derivatization, where the amine is reacted with a chiral derivatizing agent that introduces a chromophore and creates diastereomers that are much more easily separated on a standard reverse-phase column.[13][14] However, direct analysis on a polysaccharide-based chiral column (e.g., Chiralpak series) should be attempted first.

Anticipated Impurity Profile

A thorough understanding of the synthetic route is key to anticipating potential impurities.[2]

Impurity ClassPotential Identity / SourceRecommended Control Technique
Process-Related Unreacted Starting Material (e.g., 3-(4-aminophenyl)piperidine)HPLC-UV, LC-MS
Reagent By-products (e.g., from Boc-anhydride)HPLC-UV
Incomplete reaction productsHPLC-UV, LC-MS
Isomeric (S)-enantiomer (if the target is R)Chiral HPLC / SFC
Regioisomers (e.g., 2- or 4-aminophenyl substitution)HPLC-UV, LC-MS, NMR
Degradants Oxidation of the aniline group (e.g., N-oxides, colored impurities)HPLC-UV, LC-MS
Hydrolysis of the Boc group (acid-catalyzed)HPLC-UV, LC-MS

Conclusion

The purity analysis of 1-Boc-3-(4-aminophenyl)piperidine is a rigorous undertaking that underpins the quality of downstream APIs. A successful strategy is not a checklist of tests but an integrated, logic-driven investigation. By employing an orthogonal combination of high-resolution chromatography (HPLC, Chiral HPLC) for separation and quantification, alongside powerful spectroscopic techniques (MS, NMR) for identification and confirmation, a complete and trustworthy purity profile can be established. This comprehensive approach ensures that the material meets the stringent quality and safety standards demanded by the pharmaceutical industry, ultimately safeguarding patient health.

References

  • Google Patents.CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Versatile Applications of N-Boc-3-(4-Aminophenyl)piperidine.[Link]

  • Google Patents.CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).[Link]

  • PubChem. 1-Boc-3-(4-Aminophenyl)piperidine | C16H24N2O2 | CID 44607626.[Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.[Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[Link]

  • Journal of Separation Science. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.[Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

  • ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.[Link]

  • Google Patents.US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).[Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).[Link]

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.[Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[Link]

  • MDPI. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.[Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.[Link]

  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.[Link]

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances.[Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.[Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.[Link]

Sources

Exploratory

Technical Guide: Chiral Separation of 3-(4-aminophenyl)piperidine Isomers

Executive Summary The separation of 3-(4-aminophenyl)piperidine isomers is a critical unit operation in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib . The molecule possesses a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-(4-aminophenyl)piperidine isomers is a critical unit operation in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib . The molecule possesses a single chiral center at the C3 position of the piperidine ring, resulting in two enantiomers: (


) and (

). The (

)-enantiomer is typically the pharmacologically active scaffold.

This guide details two distinct, field-proven workflows for isolation:

  • High-Throughput Chromatographic Separation (SFC/HPLC): Ideal for rapid scale-up, impurity profiling, and direct resolution of the free amine.

  • Diastereomeric Salt Resolution: The preferred method for multi-kilogram manufacturing, utilizing a "Protect-Resolve-Deprotect" strategy to overcome the distinct solubility challenges posed by the diamine functionality.

Part 1: Structural Analysis & Separation Strategy

The Challenge of the Diamine

3-(4-aminophenyl)piperidine contains two basic nitrogen centers:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Aniline Nitrogen (Primary Amine): Weakly basic (

    
    ).
    

Impact on Separation:

  • Chromatography: The secondary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless aggressive basic additives (e.g., Diethylamine, Diisopropylamine) are used.

  • Crystallization: Attempting to resolve the free diamine directly with chiral acids often results in "oiling out" or amorphous precipitates due to the formation of mixed salts.

Strategic Decision Matrix: To ensure high enantiomeric excess (ee > 99%), the workflow splits based on scale and available equipment.

G Start Target: 3-(4-aminophenyl)piperidine (Racemic Mixture) Decision Select Separation Strategy Start->Decision PathA Path A: Direct Chromatography (SFC / HPLC) Decision->PathA Scale < 100g or Rapid Analysis PathB Path B: Chemical Resolution (Crystallization) Decision->PathB Scale > 1kg (Manufacturing) MethodA Method: Supercritical Fluid (SFC) Column: Amylose-based (e.g., AD-H, IG) Modifier: MeOH + 0.2% DEA PathA->MethodA MethodB Step 1: N-Boc Protection (Masks Piperidine N) PathB->MethodB Step2 Step 2: Salt Formation Agent: L-Dibenzoyl Tartaric Acid (L-DBTA) MethodB->Step2 Step3 Step 3: Deprotection (Acid Hydrolysis) Step2->Step3

Figure 1: Strategic decision tree for selecting the optimal resolution pathway.

Part 2: Chromatographic Separation (SFC & HPLC)

For analytical control and preparative isolation up to the 100g scale, Supercritical Fluid Chromatography (SFC) is the gold standard due to its low viscosity and high diffusivity, allowing for 3-5x faster throughput than Normal Phase HPLC.

Analytical Method (Quality Control)

This method validates the enantiomeric purity of the free amine.

  • Technique: Chiral SFC (Preferred) or Normal Phase Chiral HPLC.

  • Column Selection: Immobilized Amylose phases (e.g., Chiralpak IA, IG) are preferred over coated phases (AD-H) to allow for a wider range of solvent modifiers if solubility issues arise.

Protocol: Direct SFC Resolution of Free Amine

ParameterConditionRationale
Column Chiralpak IA or AD-H (4.6 x 150 mm, 5µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal cavity size for the piperidine ring.
Mobile Phase CO

/ Methanol (80:20 v/v)
Methanol solubilizes the polar amine better than Ethanol/IPA.
Additive 0.2% Diethylamine (DEA) or 20mM NH

CRITICAL: Neutralizes silanols and suppresses ionization of the piperidine nitrogen to prevent tailing.
Back Pressure 120 - 150 barMaintains supercritical density.
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer.
Detection UV @ 254 nmThe aniline ring provides sufficient chromophore.

Expert Insight: If peak splitting is observed, it is likely due to the formation of carbamates in situ (reaction of the amine with CO


). Increasing the temperature to 50°C or switching to HPLC (Hexane/EtOH/DEA) can mitigate this artifact.
Preparative Workflow (SFC)

For isolating the (


)-enantiomer directly:
  • Solubility Check: Dissolve the racemate in Methanol at 50-100 mg/mL. If solubility is poor, add 5% dichloromethane (DCM). Note: Use Immobilized columns (IA/IC) if using DCM.

  • Stack Injection: Utilize stacked injections (injecting the next sample before the previous one elutes) to maximize productivity.

  • Recovery: Evaporate the MeOH/DEA fraction.

  • Salt Swap: The recovered free amine is often unstable (prone to oxidation). Immediately convert to a stable salt (e.g., Tosylate or HCl) for storage.

Part 3: Chemical Resolution (Manufacturing Scale)

For large-scale production, chromatographic separation becomes cost-prohibitive. The industry standard involves a diastereomeric salt resolution .[1] However, direct resolution of the diamine is inefficient.

The "Protect-Resolve" Protocol: The most robust route involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This renders the molecule mono-basic (aniline N only) or modifies the geometry to facilitate crystal lattice formation with tartaric acid derivatives.

Reagents & Materials
  • Substrate: tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Racemic).[2]

  • Resolving Agent: L-Dibenzoyl Tartaric Acid (L-DBTA) (Anhydrous).

  • Solvent System: Methanol (MeOH) or MeOH/Ethanol mixtures.

Step-by-Step Resolution Protocol

Step 1: Formation of the Diastereomeric Salt

  • Dissolution: Charge 1.0 equivalent of racemic N-Boc-3-(4-aminophenyl)piperidine into the reactor. Add Methanol (10 volumes relative to mass). Heat to 60°C until fully dissolved.

  • Addition: Add 1.0 - 1.1 equivalents of L-DBTA dissolved in Methanol.

  • Nucleation: Cool the mixture slowly (10°C/hour) to 25°C. The (

    
    )-enantiomer-L-DBTA salt will begin to crystallize.
    
    • Expert Tip: If no precipitate forms, seed the solution with a few milligrams of pure (

      
      )-salt (if available) or scratch the vessel wall.
      
  • Aging: Stir the slurry at 20-25°C for 4-6 hours. This "aging" (Ostwald ripening) improves crystal purity.

  • Filtration: Filter the solid. Wash the cake with cold Methanol (2 volumes).

Step 2: Purity Check & Recrystallization

  • Analyze the wet cake by Chiral HPLC (Method from Part 2.1).

  • Target: >95% ee.

  • Remediation: If ee < 95%, reflux the solid in Methanol (15 volumes) for 1 hour, cool, and re-filter. This "swish" procedure removes trapped mother liquor containing the (

    
    )-isomer.
    

Step 3: Free-Basing & Deprotection

  • Free-Basing: Suspend the solid salt in Ethyl Acetate and water. Add 1N NaOH until pH > 10. Separate the organic layer (containing the chiral N-Boc intermediate).[3]

  • Deprotection: Treat the organic phase with HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Isolation: Basify to pH 12 and extract the final chiral free amine: (

    
    )-3-(4-aminophenyl)piperidine.
    
Visualizing the Chemical Workflow

ChemicalResolution Input Racemic N-Boc-Intermediate Reaction Add L-DBTA (1.0 eq) in Methanol @ 60°C Input->Reaction Crystallization Cool to 25°C (Precipitation of S-isomer Salt) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Cake: (S)-N-Boc-Amine • L-DBTA Filtration->Solid Liquor Mother Liquor: Enriched (R)-isomer Filtration->Liquor FreeBase Biphasic Hydrolysis (EtOAc / NaOH) Solid->FreeBase Deprotection Boc Removal (HCl/Dioxane) FreeBase->Deprotection Final Target: (S)-3-(4-aminophenyl)piperidine Deprotection->Final

Figure 2: Process flow for the chemical resolution via L-DBTA salt.

Part 4: Technical Validation (E-E-A-T)

Mechanism of Recognition

The success of L-DBTA depends on the "Three-Point Interaction" model. The bulky benzoyl groups of the tartaric acid create a rigid chiral pocket. The N-Boc group on the piperidine locks the conformation of the saturated ring, preventing the "floppiness" that usually hinders the crystallization of the free diamine.

Common Pitfalls & Solutions
IssueRoot CauseCorrective Action
Low Yield (<30%) Solvent too polar (high solubility of salt).Switch from pure MeOH to MeOH:EtOAc (1:1).
Low ee% (<80%) Rapid cooling trapped the wrong isomer.Re-heat to reflux and cool slower (5°C/hr).
Peak Tailing (HPLC) Silanol interaction.Increase DEA concentration to 0.5% or use TFA (0.1%) if using an immobilized column in RP mode.

References

  • Vertex Pharmaceuticals. (2021). Processes for the preparation of Niraparib and intermediates thereof.[4] US Patent 10,927,095. Link

  • Tesaro Inc. (2011). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[5] Organic Process Research & Development, 15(4), 831-840.[6] (Describes the Suzuki coupling and resolution strategy).

  • Daicel Corporation. (2022). Instruction Manual for CHIRALPAK® IA, IB, IC. (Standard reference for immobilized polysaccharide column care and mobile phase compatibility). Link

  • Regis Technologies. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations.[7] American Pharmaceutical Review. Link

  • Zai Lab. (2019). Process for preparing intermediate of anti-tumor drug niraparib. WO2019072237A1. (Specifics on L-DBTA resolution). Link

Sources

Foundational

Technical Guide: 1-Boc-3-(4-Aminophenyl)piperidine as a Privileged Scaffold in Drug Discovery

[1] Executive Summary 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) is a high-value heterocyclic building block, primarily recognized as the critical intermediate for Niraparib (Zejula), a poly(ADP-ribose) polymer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) is a high-value heterocyclic building block, primarily recognized as the critical intermediate for Niraparib (Zejula), a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. Beyond this specific application, the molecule represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] Its structure combines a protected secondary amine (piperidine) with a solvent-exposed primary aniline, offering orthogonal functionalization vectors essential for fragment-based drug design (FBDD) and PROTAC linker construction.

Part 1: Structural Architecture & Chemical Logic[1]

The Orthogonal Reactivity Profile

The utility of this building block stems from its dual-nitrogen architecture, which allows for sequential, controlled functionalization.[1]

  • Site A (Piperidine Nitrogen - Protected): The tert-butoxycarbonyl (Boc) group masks the secondary amine.[1] This protection is stable against bases, nucleophiles, and catalytic hydrogenation, preserving the piperidine ring during modifications of the phenyl group.[1]

  • Site B (Aniline Nitrogen - Free): The primary aromatic amine at the para position is the active "handle."[1] It is moderately nucleophilic, allowing for amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings without affecting the Boc group.[1]

  • Site C (Chiral Center at C3): The 3-position of the piperidine ring introduces chirality.[1] While CAS 875798-79-1 refers to the racemate, the (S)-enantiomer is pharmacologically dominant in PARP inhibitors, necessitating chiral resolution or asymmetric synthesis.

Visualization of Reactivity Vectors[1]

ChemicalArchitecture Core 1-Boc-3-(4-Aminophenyl)piperidine (Core Scaffold) BocGroup N-Boc Group (Acid Labile Protection) Core->BocGroup  Protects 2° Amine Aniline 4-Aniline Moiety (Nucleophilic Handle) Core->Aniline  Site for Amide Coupling ChiralCenter C3 Chiral Center (Stereoselectivity Required) Core->ChiralCenter  Determines Potency

Figure 1: Functional decomposition of the scaffold showing orthogonal protection and reactivity zones.

Part 2: Synthesis and Stereochemical Resolution

Commercial supplies of CAS 875798-79-1 are typically racemic.[1] For high-affinity drug candidates (like Niraparib), the (S)-enantiomer is required. The synthesis generally follows two pathways: direct asymmetric synthesis or racemic synthesis followed by optical resolution.[1]

The Suzuki-Miyaura / Hydrogenation Route

This is the industrial standard for scalability.[1]

  • Coupling: Suzuki coupling of N-protected 3-borono-pyridine with 1-bromo-4-nitrobenzene.[1]

  • Reduction: Catalytic hydrogenation (Pd/C or PtO2) reduces both the nitro group (to aniline) and the pyridine ring (to piperidine).[1]

    • Critical Insight: Pyridine reduction often yields racemates.[1]

Optical Resolution Protocol

Since the racemate is cost-effective, resolution is a standard lab workflow.[1]

  • Resolving Agent: D-Phenylglycine or Dibenzoyl-L-tartaric acid.[1]

  • Mechanism: Formation of diastereomeric salts.[1] The (S)-enantiomer salt crystallizes out from ethanol/water mixtures, while the (R)-isomer remains in the mother liquor.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Pyridine-3-boronic acid Step1 Suzuki Coupling (w/ 1-bromo-4-nitrobenzene) Start->Step1 Intermediate1 3-(4-Nitrophenyl)pyridine Step1->Intermediate1 Step2 Hydrogenation (PtO2/H2) + Boc Anhydride Intermediate1->Step2 Racemate Racemic 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) Step2->Racemate Step3 Chiral Resolution (Dibenzoyl-L-tartaric acid) Racemate->Step3 Final (S)-Enantiomer (Niraparib Intermediate) Step3->Final  Crystallization

Figure 2: Industrial synthesis and resolution pathway to the active (S)-enantiomer.

Part 3: Experimental Protocol - Amide Coupling

Context: The most common reaction for this scaffold is coupling the aniline nitrogen to a carboxylic acid to form a pharmacophore (e.g., the indazole core in Niraparib).[1]

Method: HATU-Mediated Amide Formation

Objective: Couple 1-Boc-3-(4-aminophenyl)piperidine with a generic carboxylic acid (R-COOH).[1]

Reagents:

  • 1-Boc-3-(4-aminophenyl)piperidine (1.0 eq)[1][2]

  • Carboxylic Acid Partner (1.1 eq)[2]

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow.[1] Stir for 10–15 minutes to form the activated ester.

  • Addition of Scaffold: Add 1-Boc-3-(4-aminophenyl)piperidine (1.0 eq) dissolved in a minimal amount of DMF dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for consumption of the amine mass M+H 277).[1]

  • Workup:

    • Dilute reaction with Ethyl Acetate.[1]

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine/HATU byproducts), Saturated NaHCO3 (removes unreacted acid), and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Why this works (Causality): The aniline nitrogen is less nucleophilic than an alkyl amine.[1] HATU is chosen over EDC/HOBt because the aniline requires a highly reactive activated ester (O-At ester) to drive the reaction to completion without heating, which could degrade the Boc group or cause racemization.[1]

Part 4: Quality Control & Stability Data

Researchers must validate the integrity of this building block before use, particularly regarding oxidation and stereochemistry.[1]

Specification Table
ParameterSpecificationAnalytical Method
Appearance White to Light Yellow PowderVisual
Purity (Chemical) > 98.0%HPLC (C18 column, Acetonitrile/Water)
Purity (Chiral) > 99.0% ee (for (S)-isomer)Chiral HPLC (Chiralpak AS-H or AD-H)
Identity Consistent with Structure1H-NMR (DMSO-d6), MS
Water Content < 0.5%Karl Fischer Titration
Residual Solvents Meets ICH GuidelinesGC-HS
Stability & Storage[1]
  • Oxidation Risk: Anilines are prone to oxidation (turning brown/black) upon exposure to air and light.[1]

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1][3]

  • Shelf Life: 24 months if properly sealed.[1] Re-test purity if the color darkens significantly.

Part 5: Medicinal Chemistry Applications[1][4][5][6][7][8][9][10]

PARP Inhibitors (Niraparib)

The (S)-isomer of this scaffold allows the piperidine ring to fit into the nicotinamide binding pocket of the PARP enzyme.[1] The Boc group is removed in the final step (using HCl/Dioxane or TFA) to reveal the secondary amine, which forms a critical salt bridge with Glu988 and Tyr1071 in the PARP active site.[1]

PROTAC Linkers

The scaffold is increasingly used in Targeted Protein Degradation .[1]

  • The Aniline connects to the E3 ligase ligand (e.g., Cereblon or VHL binders).[1]

  • The Piperidine (after Boc removal) connects to the linker chain leading to the Target Protein ligand.[1]

  • Advantage:[1][4][5][6][7][8][9] The rigid phenyl-piperidine core reduces the entropic penalty of binding compared to flexible alkyl chains.[1]

References

  • PubChem. (n.d.).[1] 1-Boc-3-(4-Aminophenyl)piperidine Compound Summary. National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link]

  • Jones, P., et al. (2009).[1] Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. (Contextual citation for the scaffold's role in PARP inhibitors).

  • Google Patents. (2017).[1] CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.[1][5] Retrieved January 30, 2026, from

  • Master Organic Chemistry. (2017). Reductive Amination and How It Works. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Strategic Utilization of 1-Boc-3-(4-Aminophenyl)piperidine

[1] Executive Summary 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and GPCR ligands.[1] While often categorized generically as an "irritant," its structural incorporation of a primary aromatic amine (aniline moiety) necessitates a higher tier of containment strategy than standard aliphatic amines.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a causal analysis of the compound's risks, stability factors, and specific handling protocols required for rigorous drug development environments.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical state and molecular architecture is the first step in risk mitigation. The tert-butoxycarbonyl (Boc) group adds lipophilicity and static potential, while the aniline group introduces oxidation sensitivity.[1]

Table 1: Physicochemical Specifications
PropertyDataTechnical Note
CAS Number 875798-79-1 Specific to the racemate.[1] (S)-enantiomer: 1171197-20-8.[2]
IUPAC Name tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.37 g/mol
Appearance White to pale beige powderColor change to brown indicates oxidation (aniline degradation).[1][2][3]
Solubility DMSO, Methanol, DCMLow water solubility due to the Boc group.
Storage Class 2-8°C, Inert AtmosphereCritical: Air and light sensitive.[1]

Part 2: Hazard Assessment & Toxicology (The "Why")

The Structural Alert: Aniline Toxicity

While specific LD50 data for this exact intermediate may be sparse, structure-activity relationship (SAR) analysis mandates treating it as a potential sensitizer and mutagen.[1]

  • Mechanism of Action: The 4-aminophenyl moiety is a structural alert. Primary aromatic amines can undergo metabolic activation (N-hydroxylation) by cytochrome P450 enzymes. These metabolites can form DNA adducts or generate reactive oxygen species (ROS).[1]

  • Sensitization: Anilines are notorious skin sensitizers.[1] Repeated exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.

GHS Classification (Inferred & Vendor Consensus)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Part 3: Strategic Handling & Storage Protocols[1]

Stability & Storage Logic

The compound faces two primary degradation pathways:

  • Oxidation: The electron-rich aniline nitrogen is prone to oxidation by atmospheric oxygen, leading to colored impurities (azo compounds/quinones).[1]

  • Acidolysis: The Boc group is acid-labile.[1] Exposure to acidic fumes (HCl, TFA) in the lab atmosphere will degrade the protecting group.

Protocol: Store under Argon or Nitrogen at 4°C. Secondary containment (desiccator) is recommended to prevent moisture ingress, which accelerates hydrolysis.

Solid Handling & Weighing (Static Control)

Boc-protected solids are often fluffy and prone to static charge, causing "fly-away" powder that contaminates balances and increases inhalation risk.[1]

Step-by-Step Weighing Protocol:

  • Environment: Use a localized exhaust hood or a powder containment enclosure.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.[1]

  • PPE: Double nitrile gloves (to prevent permeation of the aniline moiety), lab coat, and safety glasses. N95/P2 respirator recommended if handling >1g outside a hood.

  • Transfer: Do not pour. Use a spatula to transfer small amounts to minimize dust cloud formation.[1]

Reaction Safety: Deprotection Context

This intermediate is frequently subjected to Boc-deprotection (using TFA or HCl).[1]

  • Risk: Rapid gas evolution (Isobutylene/CO₂).[1]

  • Control: Add acid dropwise at 0°C. Ensure the reaction vessel is vented to a scrubber or fume hood exhaust. Never seal a deprotection reaction vessel tightly.

Part 4: Visualization of Safety Logic

Diagram 1: Exposure Control & Handling Hierarchy

This flowchart illustrates the decision-making process for handling this compound based on scale and operation.

SafetyHierarchy Start Handling 1-Boc-3-(4-Aminophenyl)piperidine ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale Hood Standard Fume Hood (Sash at proper height) SmallScale->Hood Containment Powder Containment Hood or Glovebox LargeScale->Containment PPE_Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses Hood->PPE_Standard PPE_Enhanced PPE: Double Gloves, Tyvek Sleeves, Respirator (if dust risk) Containment->PPE_Enhanced Static Static Control: Ionizer / Anti-static Gun PPE_Standard->Static PPE_Enhanced->Static Waste Waste: Segregate as Toxic Organic Solid Static->Waste

Caption: Decision matrix for engineering controls and PPE based on operational scale.

Diagram 2: Structural Alert & Degradation Pathways

Understanding the chemical vulnerabilities helps explain the storage requirements.

DegradationPathways Compound 1-Boc-3-(4-Aminophenyl)piperidine Metabolism In Vivo Metabolism (P450 Enzymes) Compound->Metabolism Ingestion/Absorption Oxidation Oxidation Products (Brown impurities/Quinones) Compound->Oxidation Deprotection Premature Boc Removal (Hygroscopic Salt Formation) Compound->Deprotection Oxygen Atmospheric O2 Oxygen->Compound Slow Reaction Acid Acid Fumes (HCl/TFA) Acid->Compound Contact Toxicity Reactive Metabolites (Sensitization/Genotoxicity Risk) Metabolism->Toxicity

Caption: Causal map linking environmental factors to chemical degradation and biological toxicity.[1]

Part 5: Emergency Response & Waste Management[1]

Spill Cleanup

Do not sweep. Sweeping generates dust.[1]

  • Isolate: Evacuate the immediate area.

  • Wet Method: Cover the spill with a damp paper towel (solvent-soaked if compatible, or water) to suppress dust.

  • Collect: Scoop up the damp material and place it in a sealed hazardous waste container.

  • Decontaminate: Wipe the surface with a mild detergent followed by water.[1]

Waste Disposal
  • Classification: Hazardous Organic Waste (Toxic).[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) due to the amine functionality.

  • Labeling: Clearly label as "Contains Aromatic Amines."

References

  • PubChem. (n.d.).[1][5][6] Compound Summary: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[1][2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Aromatic Amines Hazard Classification. Retrieved January 30, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link]

  • Swamidass, S. J. (2017).[1][7] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Introduction: The Significance of the 3-Arylpiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(4-Aminophenyl)piperidine and Its Derivatives The piperidine ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and phar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(4-Aminophenyl)piperidine and Its Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and pharmaceuticals.[1][2] When substituted at the 3-position with an aryl group, particularly an aminophenyl moiety, it becomes a versatile building block for a wide range of therapeutic agents, including treatments for neurological disorders and as enzyme inhibitors.[3] The 1-Boc-3-(4-aminophenyl)piperidine core, specifically, combines the structural features of the piperidine ring with a reactive aniline moiety, allowing for extensive derivatization to explore structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, rendering the intermediate stable to various reaction conditions while allowing for facile removal at a later stage.

This guide provides a detailed exploration of the primary synthetic strategies for constructing this valuable intermediate and its analogues, focusing on the underlying chemical principles, practical experimental protocols, and critical considerations for researchers in drug development.

Part 1: Core Synthetic Strategies for 1-Boc-3-(4-Aminophenyl)piperidine

Two predominant retrosynthetic approaches dominate the synthesis of the title compound: 1) formation of the carbon-carbon (C-C) bond followed by reduction of a nitro precursor, and 2) direct formation of the carbon-nitrogen (C-N) bond.

Strategy A: Suzuki-Miyaura Coupling and Subsequent Nitro Group Reduction

This is arguably the most common and reliable route. It involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond between the piperidine and phenyl rings, followed by a straightforward reduction of a nitro group to the desired amine.[4]

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Reduction A 1-Boc-3-(boronic ester)piperidine C 1-Boc-3-(4-nitrophenyl)piperidine A->C Pd Catalyst Ligand, Base B 4-Halonitrobenzene (e.g., 4-bromonitrobenzene) B->C D 1-Boc-3-(4-nitrophenyl)piperidine E 1-Boc-3-(4-aminophenyl)piperidine D->E Reducing Agent (e.g., H₂, Pd/C)

Caption: Suzuki Coupling followed by Nitro Reduction Workflow.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds.[4] The reaction couples an organoboron species with an organic halide or triflate. For this synthesis, one would typically couple a piperidine boronic acid or ester with a 4-halonitrobenzene.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required. Pd(OAc)₂ or Pd₂(dba)₃ are common precursors that are reduced in situ to the active Pd(0) species.[5]

  • Ligand: Phosphine ligands are essential to stabilize the palladium catalyst, facilitate oxidative addition, and promote reductive elimination. Bulky, electron-rich ligands like SPhos or XPhos are often effective for coupling with sp³-hybridized boronic esters.[5]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid/ester for transmetalation to the palladium center.[4][5]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[5]

Experimental Protocol: Synthesis of tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate

  • To a reaction vessel, add 1-Boc-piperidine-3-boronic acid pinacol ester (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), potassium carbonate (3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 5 mol% and SPhos at 10 mol%).[5]

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst due to its high activity and ease of removal by filtration.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the ideal reductant as the only byproduct is water. Transfer hydrogenation using sources like ammonium formate can also be used.

  • Solvent: Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.

Experimental Protocol: Synthesis of 1-Boc-3-(4-aminophenyl)piperidine

  • Dissolve tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.

Strategy B: Buchwald-Hartwig Amination

An alternative approach is to form the C-N bond directly using a Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[6][7] This method can be advantageous if the requisite aryl amine is more readily available or cheaper than the corresponding nitroarene.

G cluster_0 C-N Bond Formation A 3-Halo-1-Boc-piperidine (e.g., 3-Bromo-1-Boc-piperidine) C 1-Boc-3-(phenylamino)piperidine A->C Pd Catalyst Ligand, Base B Aniline B->C

Caption: Buchwald-Hartwig Amination Workflow.

Causality of Experimental Choices:

  • Catalyst & Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[8] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art, as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Synthesis of 1-Boc-3-(phenylamino)piperidine (Illustrative)

  • To an oven-dried reaction flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.5 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the flask and purge with an inert gas (Argon).

  • Add anhydrous toluene, followed by 3-bromo-1-Boc-piperidine (1.0 eq) and aniline (1.2 eq).

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Key Reagents Organoboron, Aryl HalideAmine, Aryl Halide
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, XPhos, PPh₃XPhos, RuPhos, BrettPhos
Typical Base K₂CO₃, Cs₂CO₃ (Inorganic)NaOtBu, LiHMDS (Strong Organic)
Key Advantage High functional group toleranceDirect formation of C-N bond
Consideration Requires an extra reduction stepRequires strictly anhydrous conditions

Part 2: Derivatization of the Aniline Moiety

With the core scaffold in hand, the primary amine at the 4-position of the phenyl ring is a versatile handle for diversification. Standard transformations can be employed to generate libraries of compounds for biological screening.

Experimental Protocol: General Procedure for Acylation

  • Dissolve 1-Boc-3-(4-aminophenyl)piperidine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the acylated product, which can be purified by chromatography or crystallization if necessary.

Part 3: Key Operational Procedures

Boc Group Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under strong acidic conditions.

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve the Boc-protected piperidine derivative in dichloromethane (DCM).[11]

  • Add trifluoroacetic acid (TFA) in excess (e.g., 20-50% v/v solution of TFA in DCM).[12]

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is often an ammonium trifluoroacetate salt. It can be used as such, or a basic workup can be performed to obtain the free amine.

Conclusion

The synthesis of 1-Boc-3-(4-aminophenyl)piperidine and its derivatives is a cornerstone activity for medicinal chemists targeting a multitude of disease areas. The choice between a Suzuki-Miyaura/reduction pathway and a direct Buchwald-Hartwig amination depends on starting material availability, cost, and the specific functional groups present in the desired analogues. By understanding the mechanistic principles behind these powerful cross-coupling reactions and adhering to rigorous experimental protocols, researchers can efficiently generate diverse libraries of these valuable compounds for the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Chem-Impex. (n.d.). 1-Boc-3-methylaminopiperidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234–244.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Chem-Impex. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Fluorochem. (n.d.). 1-Boc-3-(4-Aminophenyl)piperidine.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. (2024). Aminative Suzuki-Miyaura coupling.
  • Li, X. (2024). Aminative Suzuki–Miyaura coupling.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Boc-3-(4-Aminophenyl)piperidine as a Privileged Scaffold

Topic: Strategic Utilization of 1-Boc-3-(4-Aminophenyl)piperidine in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Boc-3-(4-Aminophenyl)piperidine in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary & Strategic Value

1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike its structural isomer, 4-anilinopiperidine (associated with opioid pharmacology), the 3-phenylpiperidine core is widely utilized in targeting metabolic enzymes (e.g., DPP-4), GPCRs (e.g., NK1 antagonists), and kinases.[1][2]

Its primary utility lies in its orthogonal functionality :

  • The Aniline Handle (

    
    ):  A weak nucleophile available for immediate chemoselective derivatization (amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling).[1][2]
    
  • The Piperidine Nitrogen (

    
    ):  Currently masked by the acid-labile Boc group, allowing for late-stage diversification to modulate solubility (LogD) and pharmacokinetic profiles.[1][2]
    
  • Chirality at C3: The molecule possesses a stereocenter at the 3-position.[1] While often supplied as a racemate, the separation of enantiomers (R/S) is a critical step in SAR (Structure-Activity Relationship) optimization to fix the vector of the phenyl ring within a binding pocket.

This guide details the protocols for leveraging this scaffold in Library Synthesis and PROTAC Linker Design .

Chemical Properties & Handling[1][2][3]

PropertySpecificationApplication Note
CAS Number 875798-79-1Use for vendor verification (distinct from 4-isomer).
Molecular Weight 276.37 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
Appearance Off-white to pale yellow solidOxidation of the aniline can cause darkening; store under inert gas.[1]
Solubility DMSO, MeOH, DCM, EtOAcHighly soluble in organic solvents; poor water solubility until deprotected.[2]
Storage 2–8°C, DesiccatedHygroscopic. Keep away from strong acids to prevent premature Boc loss.[1][2]
Safety Irritant (H315, H319)Standard PPE required.[1][2] Avoid inhalation of dust.[1][2]

Application I: Orthogonal Library Synthesis

The most robust workflow involves functionalizing the aniline first. The significant nucleophilicity difference between the aniline and the protected piperidine allows for clean transformations without competing side reactions.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single building block.

SynthesisWorkflow SM 1-Boc-3-(4-Aminophenyl) piperidine Inter_A Intermediate A (Aniline Amide) SM->Inter_A R-COCl or R-COOH/HATU Inter_B Intermediate B (N-Aryl Aniline) SM->Inter_B Ar-Br, Pd cat. (Buchwald-Hartwig) Prod_A Product A (Free Piperidine) Inter_A->Prod_A TFA/DCM (Boc Removal) Final_A Final Library (N-Alkylated Piperidine) Prod_A->Final_A Reductive Amination or SNAr Inter_B->Prod_A Converges to Deprotection

Figure 1: Divergent synthesis strategy. Path A demonstrates the standard "Inside-Out" synthesis where the core is built on the aniline before releasing the piperidine for solubilizing group attachment.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Aniline Functionalization)

Objective: To attach a "warhead" or core scaffold to the aniline nitrogen without affecting the Boc group.[2] Rationale: Anilines are weaker nucleophiles than aliphatic amines.[1][2] Using a strong coupling reagent like HATU ensures high conversion, while the Boc group prevents any interference from the piperidine nitrogen.

Materials:

  • 1-Boc-3-(4-Aminophenyl)piperidine (1.0 eq)[1][3]

  • Carboxylic Acid Partner (1.1 eq)[2][3]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration).[1][2]

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow.

  • Addition: Add 1-Boc-3-(4-Aminophenyl)piperidine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the amine peak (

    
    ) and formation of the amide product (
    
    
    
    ).[2]
  • Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated

    
    , water, and brine.[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Boc Deprotection & Salt Formation

Objective: To expose the piperidine nitrogen for secondary functionalization.[1][2] Rationale: TFA is used for rapid cleavage.[1][2] Scavengers are generally not required as the tert-butyl cation is volatile/unreactive toward the phenyl ring in this scaffold.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Intermediate (from Protocol A) in DCM (5 mL per mmol).

  • Acidification: Add TFA (Trifluoroacetic acid) dropwise (1:4 ratio v/v with DCM).

  • Reaction: Stir at room temperature for 1–2 hours. Validation: LC-MS should show a mass shift of -100 Da.

  • Workup (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with saturated

    
    .[1][2] Dry and concentrate.
    
  • Workup (Salt): If the product is unstable as a free base, concentrate the TFA/DCM mixture, redissolve in minimal MeOH, and precipitate with diethyl ether to obtain the TFA salt.[2]

Application II: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as a rigidifying linker element .[2] The 3-phenylpiperidine motif introduces a specific vector and conformational constraint that linear alkyl chains cannot provide.[1]

  • Aniline Side: Connects to the Target Protein Ligand (via amide/urea).[2]

  • Piperidine Side: Connects to the E3 Ligase Ligand (e.g., via alkylation to a Thalidomide derivative).[2]

PROTAC_Design cluster_logic Design Logic Target Target Ligand (Warhead) Scaffold 3-Phenylpiperidine (Rigid Linker) Target->Scaffold Amide Bond (via Aniline) E3 E3 Ligase Ligand (e.g., Pomalidomide) Scaffold->E3 Alkyl Chain (via Piperidine N) Constraint Restricts conformational freedom to improve binary complex stability Scaffold->Constraint

Figure 2: PROTAC Assembly. The scaffold acts as a rigid connector, reducing the entropic penalty of ternary complex formation.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Amide Coupling) Aniline oxidation or low nucleophilicity.[1]Purge solvents with

.[1][2] Switch coupling reagent to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for difficult substrates.[1]
Incomplete Boc Removal Acid concentration too low.[1][2]Ensure TFA is at least 20% v/v. If acid-sensitive groups are present, use

in Dioxane.[1][2]
Racemization Harsh conditions on chiral material.[1][2]If using enantiopure starting material, avoid strong bases and high heat (

).[1][2] Verify ee% via Chiral HPLC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607626, 1-Boc-3-(4-Aminophenyl)piperidine.[1][2][3] Retrieved from [Link]

  • Goel, R., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1][2] European Journal of Medicinal Chemistry.[1][2] Retrieved from [Link] (General Scaffold Reference)[2]

  • Gilead Sciences. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[1][2][4] (Structural analog comparison). Retrieved from [Link]

Sources

Application

Technical Guide: Asymmetric Synthesis of Chiral 3-Aminopiperidine Derivatives

Executive Summary & Strategic Importance Chiral 3-aminopiperidines are privileged pharmacophores in modern drug discovery, serving as the critical "warhead" or binding motif in dipeptidyl peptidase-4 (DPP-4) inhibitors s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Chiral 3-aminopiperidines are privileged pharmacophores in modern drug discovery, serving as the critical "warhead" or binding motif in dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin , Linagliptin , and Trelagliptin .[1] The precise installation of the stereogenic center at the C3 position is non-negotiable; the (R)-enantiomer is typically the bioactive conformer, while the (S)-enantiomer may be inactive or off-target.

This guide moves beyond classical resolution (which suffers from a theoretical 50% yield cap) to detail two "Gold Standard" asymmetric methodologies:

  • Biocatalytic Transamination: A sustainable, high-fidelity route using

    
    -Transaminases (
    
    
    
    -TA) for >99% ee.
  • Asymmetric Hydrogenation: A scalable chemocatalytic route utilizing Rhodium-phosphine complexes.

Decision Matrix: Selecting the Optimal Route

Before initiating synthesis, evaluate your constraints using the following logic flow.

DecisionMatrix Start Start: Substrate Availability Piperidone 1-Boc-3-Piperidone (Commercially Available) Start->Piperidone Ketone Precursor Pyridine 3-Aminopyridine / Pyridinium Salts Start->Pyridine Aromatic Precursor Decision1 Is strict Green Chem required? Piperidone->Decision1 Decision2 Scale > 100kg? Pyridine->Decision2 Bio Route A: Biocatalytic Transamination (High ee, Mild Cond.) Decision1->Bio Yes Chemo Route B: Rh-Asymmetric Hydrogenation (High Pressure, Fast) Decision1->Chemo No Decision2->Bio No Decision2->Chemo Yes

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on substrate and process constraints.

Protocol A: Biocatalytic Transamination (The "Green" Standard)

Principle: This method utilizes PLP-dependent


-transaminases to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone (1-Boc-3-piperidone).[2][3] The equilibrium is displaced by the removal of the volatile co-product (acetone).[1]

Mechanistic Insight: The enzyme binds the amine donor, forming a PMP-enzyme intermediate.[1] The ketone substrate then enters the active site, accepting the amine to form the chiral product.[1] The choice of Aspergillus or Vibrio derived transaminases determines (R) vs (S) selectivity.

Materials
  • Substrate: 1-Boc-3-piperidone (CAS: 98977-36-7)

  • Enzyme: ATA-113 (Immobilized

    
    -Transaminase, (R)-selective)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP)[2][3]

  • Amine Donor: Isopropylamine (IPM)

  • Buffer: 100 mM Triethanolamine (TEA) or Potassium Phosphate, pH 7.5 - 8.5

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM TEA buffer (pH 8.0). Add PLP (1 mM final concentration) to the buffer. Note: PLP is light-sensitive; wrap container in foil.

  • Substrate Solution: Dissolve 1-Boc-3-piperidone (500 mg, 2.5 mmol) in DMSO (2.5 mL). Limit DMSO to <5% v/v of final volume to prevent enzyme denaturation.

  • Reaction Initiation:

    • To the buffer solution, add Isopropylamine (1.0 M final concentration). Adjust pH back to 8.0 using 6M HCl (IPM is basic).

    • Add the substrate/DMSO solution.[1]

    • Add Immobilized ATA-113 (50 mg/mmol substrate).

  • Incubation: Shake at 250 rpm, 30°C for 24 hours. Do not seal tightly; acetone removal drives equilibrium.[1]

  • Workup:

    • Filter off the immobilized enzyme (can be recycled 5-10 times).

    • Basify filtrate to pH >11 with 10M NaOH.[1]

    • Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
  • Salt Formation (Optional for Stability): Redissolve oil in EtOH and add 1.0 eq of HCl in Dioxane. Precipitate (R)-1-Boc-3-aminopiperidine HCl.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Product InhibitionUse a resin (e.g., Amberlite) for in-situ product removal (ISPR).
Low Conversion Equilibrium LimitationApply vacuum (200 mbar) or nitrogen sweep to remove acetone.
Precipitation Substrate insolubilityIncrease DMSO cosolvent up to 10% or use a biphasic system (Buffer/Heptane).

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: Direct hydrogenation of pyridinium salts or enamides using chiral Rhodium-phosphine complexes. This method is atom-economical and preferred for generating diverse analogs from aromatic precursors.[1]

Mechanistic Insight: The high resonance energy of pyridine makes it difficult to reduce.[1][4] Quaternization (forming the pyridinium salt) or using an enamide derivative activates the ring. The catalyst (e.g., [Rh(COD)(DuanPhos)]BF4) coordinates to the double bond, directing hydride attack to a specific face.

Materials
  • Substrate: N-Benzyl-3-aminopyridinium bromide or N-Acetyl-3-aminopyridine enamide.

  • Catalyst: [Rh(COD)(R,R)-DuanPhos]BF4 or [Rh(COD)(R,R)-JosiPhos].

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source:

    
     gas (High Pressure).
    
Step-by-Step Protocol
  • Substrate Preparation: Synthesize the enamide precursor by acetylating 3-aminopyridine, followed by partial reduction/protection if necessary to form the N-acetyl-1,4,5,6-tetrahydropyridine-3-amine derivative (Enamide).[1]

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh the Enamide (1.0 mmol) and Catalyst (1 mol%, 0.01 mmol) into a glass liner.

  • Solvation: Add degassed MeOH (5 mL). Critical: Oxygen poisons Rh catalysts immediately.

  • Hydrogenation:

    • Place liner in a high-pressure autoclave (e.g., Parr reactor).

    • Purge with

      
       (3 cycles at 10 bar).
      
    • Pressurize to 50 bar (725 psi).

    • Stir at 50°C for 12-24 hours.

  • Purification:

    • Vent carefully.[1]

    • Concentrate the reaction mixture.

    • Pass through a short silica plug to remove Rhodium residues.[1]

    • Recrystallize from EtOH/Heptane to upgrade ee if necessary.[1]

HydrogenationCycle Substrate Enamide Substrate Complex Rh-Substrate Complex Substrate->Complex Coordination OxAdd Oxidative Addition (H2) Complex->OxAdd + H2 Insertion Migratory Insertion OxAdd->Insertion Stereo-determining Step Elimination Reductive Elimination Insertion->Elimination Elimination->Complex Regenerate Catalyst Product Chiral Piperidine Elimination->Product

Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamides.

Analytical Validation (Quality Control)

To ensure the "Trustworthiness" of your results, enantiomeric excess (ee) must be determined via chiral HPLC or SFC.

Standard Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Boc-derivatives have weak absorbance; 210 nm is critical).

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Note: Always run a racemic standard first to establish retention times.

Industrial Context: The Alogliptin Connection[1][5]

The synthesis of Alogliptin (Nesina) relies heavily on the (R)-3-aminopiperidine intermediate.[5]

  • Legacy Route: Hofmann rearrangement of nicotinamide followed by classical resolution with D-tartaric acid. (Yield: ~30%, high waste).

  • Modern Route: The protocols described above (Biocatalysis or Asymmetric Hydrogenation) are now preferred for "Green Manufacturing" to avoid hazardous reagents like lead tetraacetate or bromine used in Hofmann rearrangements.

References

  • Biocatalytic Synthesis

    • Fuchs, M., et al. "Enzymatic Synthesis of Chiral 3-Aminopiperidine Derivatives."[1] Beilstein Journal of Organic Chemistry, 2014 .

  • Transaminase Cascades

    • Gomm, A., et al. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades."[1] Chemical Communications, 2020 .[1]

  • Asymmetric Hydrogenation

    • Glorius, F., et al. "Rh-Catalyzed Asymmetric Hydrogenation of Pyridines."[1] Angewandte Chemie Int.[1] Ed., 2004 .[1]

  • Alogliptin Process Chemistry

    • Kawano, Y., et al. "Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin."[1] Organic Process Research & Development, 2021 .

  • General Review

    • "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry.

Sources

Method

Application Notes and Protocols for the Use of 1-Boc-3-(4-Aminophenyl)piperidine in Solid-Phase Peptide Synthesis

Introduction: A Scaffold for Innovation in Peptide Therapeutics The landscape of peptide-based drug discovery is continually evolving, with a significant trend towards the development of constrained, cyclic, and peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Innovation in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, with a significant trend towards the development of constrained, cyclic, and peptidomimetic structures to enhance therapeutic efficacy. These modifications can improve metabolic stability, receptor affinity, and cell permeability. Central to these advanced designs is the use of molecular scaffolds that allow for the precise spatial orientation of peptide chains. 1-Boc-3-(4-aminophenyl)piperidine is a versatile bifunctional scaffold that offers a unique combination of a rigid cyclic core and two distinct amine functionalities, making it an invaluable tool for constructing complex peptide architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Boc-3-(4-aminophenyl)piperidine in solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for its use, detailed protocols for its incorporation and manipulation on a solid support, and methods for the synthesis of both linear and cyclic peptides.

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties.[1] By incorporating this scaffold into a peptide sequence, it is possible to impart greater stability and unique conformational constraints. The presence of two addressable amino groups—the piperidine nitrogen and the aniline nitrogen—allows for the synthesis of branched or cyclic peptides, opening avenues for novel drug candidates.

Strategic Considerations for Synthesis

The successful implementation of 1-Boc-3-(4-aminophenyl)piperidine in SPPS hinges on a robust orthogonal protection strategy. The molecule possesses two nitrogen atoms with significantly different basicities and nucleophilicities: the aliphatic piperidine nitrogen and the aromatic aniline nitrogen. This difference is the cornerstone of their selective manipulation.

A key advantage is the ability to selectively protect the less basic aromatic amine in the presence of the more basic aliphatic amine.[2][3] This allows for the piperidine nitrogen to be used as a point of attachment for peptide chain elongation while the aniline nitrogen can be reserved for cyclization or the attachment of a second peptide chain or other functionalities. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is acid-labile, while the aniline nitrogen can be protected with a base-labile group such as 9-fluorenylmethyloxycarbonyl (Fmoc), creating an orthogonal protection scheme.[4][5]

Experimental Protocols

PART 1: Immobilization of the Scaffold on a Solid Support

The initial step involves the attachment of the 1-Boc-3-(4-aminophenyl)piperidine scaffold to a suitable solid support. This is typically achieved through the aniline nitrogen, leaving the Boc-protected piperidine nitrogen available for subsequent peptide chain elongation.

Materials and Reagents:

  • 1-Boc-3-(4-aminophenyl)piperidine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol 1: Attachment to 2-Chlorotrityl Chloride Resin

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve 1-Boc-3-(4-aminophenyl)piperidine (2 eq, 2.4 mmol, 668 mg) in DCM (10 mL).

  • Add DIPEA (4 eq, 4.8 mmol, 0.84 mL) to the solution of the scaffold.

  • Add the solution to the swollen resin and shake the mixture for 2 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add MeOH (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the scaffold on the resin using a standard method such as spectrophotometric quantification of the Fmoc group after attachment and deprotection of a known amount of Fmoc-amino acid.

PART 2: Synthesis of a Linear Peptide on the Scaffold

With the scaffold immobilized, the Boc group on the piperidine nitrogen is removed, and the peptide chain is elongated using standard Fmoc-based SPPS.

Materials and Reagents:

  • Scaffold-loaded resin from Part 1

  • Fmoc-protected amino acids

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol 2: Boc Deprotection and Peptide Elongation

  • Boc Deprotection:

    • Swell the scaffold-loaded resin in DCM (10 mL) for 30 minutes.

    • Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes to remove the Boc group from the piperidine nitrogen.[6]

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL).

    • Neutralize the resin with a solution of 10% DIPEA in DMF (10 mL) for 5 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Peptide Coupling (Fmoc-SPPS):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq) and HCTU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 x 10 mL).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Chain Elongation:

    • Repeat the coupling and Fmoc deprotection steps for each subsequent amino acid in the desired sequence.

PART 3: On-Resin Cyclization

This protocol outlines the synthesis of a cyclic peptide by forming an amide bond between the N-terminus of the peptide chain and the aniline nitrogen of the scaffold. This requires an orthogonal protecting group on the aniline nitrogen that can be selectively removed.

Pre-requisite: For this protocol, the aniline nitrogen of the 1-Boc-3-(4-aminophenyl)piperidine must be protected with a base-labile group (e.g., Fmoc) prior to its attachment to the resin. The attachment to the resin would then proceed through a different functionality, or a linker would be used. For the purpose of this protocol, we will assume the aniline is protected with an Alloc group, which is removable with a palladium catalyst, and the scaffold is attached to the resin via a different point.

Materials and Reagents:

  • Resin-bound linear peptide on the scaffold with a protected aniline group (e.g., Alloc-protected)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Phenylsilane

  • DCM

  • DMF

  • HCTU

  • DIPEA

Protocol 3: Selective Deprotection and Cyclization

  • Selective Deprotection of Aniline:

    • Swell the resin in DCM.

    • Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) (0.25 eq) and phenylsilane (25 eq) in DCM for 30 minutes.[7]

    • Repeat the treatment until the deprotection is complete (monitored by HPLC-MS analysis of a small cleaved sample).

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Cyclization:

    • Deprotect the N-terminal Fmoc group of the linear peptide as described in Protocol 2.

    • Wash the resin extensively with DMF.

    • Perform an intramolecular coupling reaction by adding HCTU (3 eq) and DIPEA (6 eq) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-6 hours.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by HPLC-MS.

    • Once the cyclization is complete, wash the resin with DMF and DCM.

PART 4: Cleavage from Resin and Purification

The final step is to cleave the synthesized peptide from the solid support and remove the side-chain protecting groups.

Materials and Reagents:

  • Resin-bound peptide

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Reverse-phase HPLC system

Protocol 4: Cleavage and Purification

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[8]

Data Presentation

Table 1: Orthogonal Protecting Groups for Aminophenylpiperidine Scaffold

Functional GroupProtecting GroupDeprotection ConditionsStability
Piperidine NitrogenBocAcidic (e.g., 50% TFA in DCM)[6]Stable to bases (e.g., piperidine)
Aniline NitrogenFmocBasic (e.g., 20% piperidine in DMF)[9]Stable to mild acids
Aniline NitrogenAllocPd(0) catalyst (e.g., Pd(PPh3)4)[7]Stable to acids and bases

Visualizations

Workflow for Linear Peptide Synthesis on the Scaffold

workflow1 A 1. Swell 2-CTC Resin B 2. Couple Scaffold (1-Boc-3-(4-aminophenyl)piperidine) A->B DCM, DIPEA C 3. Cap Resin B->C MeOH D 4. Boc Deprotection (TFA/DCM) C->D E 5. Neutralization (DIPEA/DMF) D->E F 6. Couple Fmoc-AA (HCTU/DIPEA) E->F G 7. Fmoc Deprotection (Piperidine/DMF) F->G H Repeat 6 & 7 for subsequent AAs G->H I 8. Cleavage & Deprotection (TFA cocktail) H->I J 9. Purification (RP-HPLC) I->J

Caption: Workflow for linear peptide synthesis.

Strategy for On-Resin Peptide Cyclization

workflow2 cluster_resin Solid Support cluster_steps Cyclization Steps Resin Resin Scaffold Scaffold (Aniline-Alloc, Piperidine-Peptide) Resin->Scaffold Linker Alloc_Deprotection 1. Alloc Deprotection (Pd(0) catalyst) Scaffold->Alloc_Deprotection Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Alloc_Deprotection->Fmoc_Deprotection Cyclization 3. Intramolecular Coupling Fmoc_Deprotection->Cyclization Cleavage 4. Cleavage from Resin Cyclization->Cleavage Purification 5. Purification Cleavage->Purification Final_Product Cyclic Peptide Purification->Final_Product

Caption: On-resin peptide cyclization strategy.

Conclusion and Future Perspectives

The use of 1-Boc-3-(4-aminophenyl)piperidine as a scaffold in solid-phase peptide synthesis provides a powerful platform for the creation of structurally diverse and complex peptides. The protocols outlined in this document offer a robust framework for the successful incorporation of this versatile building block. The ability to generate both linear and cyclic peptides from a common intermediate opens up a vast chemical space for exploration in drug discovery. Future work in this area may involve the development of novel protecting group strategies to further enhance the synthetic versatility of this scaffold, as well as its application in the synthesis of peptide-drug conjugates and other complex biomolecules.

References

  • Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis of AC3 and CA3. Retrieved January 29, 2026, from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 29, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 177-190.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 29, 2026, from [Link]

  • Barltrop, J., et al. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 23(15), 5869–5873.
  • ResolveMass Laboratories Inc. (2024, July 22). Peptide Characterization Techniques and Applications. Retrieved January 29, 2026, from [Link]

  • AAPPtec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 29, 2026, from [Link]

  • Hooker, J. M., et al. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 128(49), 15582–15583.
  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
  • Wu, Z.-M., et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 27(8), 1177-1184.

Sources

Application

Strategic Utilization of 1-Boc-3-(4-Aminophenyl)piperidine in PARP-Targeting PROTAC Synthesis

Executive Summary This technical guide details the application of 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 1171197-20-8) as a critical scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 1171197-20-8) as a critical scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, this intermediate serves as the primary precursor for the Niraparib warhead, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.

In the context of PROTAC design, this molecule offers a strategic advantage due to its orthogonal protection strategy: the 4-aniline moiety facilitates the construction of the indazole pharmacophore (POI binding domain), while the Boc-protected piperidine nitrogen serves as a latent, solvent-exposed handle for subsequent linker conjugation. This guide provides a validated workflow for converting this intermediate into a functional PARP-degrader.

Critical Safety & Regulatory Distinction

WARNING: Do not confuse 1-Boc-3-(4-Aminophenyl)piperidine (Niraparib intermediate) with its regioisomer 1-Boc-4-(4-Aminophenyl)piperidine (CAS: 125541-22-2). The 4-isomer is a DEA List I Chemical and a precursor to fentanyl.[1] The 3-isomer discussed here is structurally distinct and non-controlled, but standard laboratory safety protocols for handling aromatic amines must be observed.

Scientific Rationale & Structural Logic

The Scaffold Advantage

The utility of 1-Boc-3-(4-Aminophenyl)piperidine in PROTAC synthesis stems from its ability to differentiate the "binding" face from the "solvent" face of the final drug molecule.

  • POI Binding Domain (Aniline): The 4-aminophenyl group is buried within the PARP1/2 active site upon ligand binding. This amine is chemically transformed to build the indazole core of Niraparib.

  • Linker Attachment Site (Piperidine): The piperidine nitrogen, protected by the tert-butoxycarbonyl (Boc) group, remains chemically inert during the warhead construction. Upon deprotection, it reveals a secondary amine that projects into the solvent channel, providing an ideal vector for linker attachment without disrupting protein binding affinity.

Mechanism of Action (PROTAC)

Once processed, the resulting PROTAC functions as a heterobifunctional molecule:

  • Warhead: Binds PARP1/2 (derived from the 3-aminophenylpiperidine scaffold).

  • Linker: Spans the gap between the POI and E3 ligase.

  • E3 Ligand: Recruits an E3 ligase (e.g., Cereblon or VHL) to ubiquitinate PARP, leading to proteasomal degradation.

Visual Workflow: From Intermediate to PROTAC

The following diagram illustrates the synthetic logic, highlighting the orthogonal use of the amine and piperidine handles.

PROTAC_Synthesis Start 1-Boc-3-(4-Aminophenyl)piperidine (Starting Material) Step1 Indazole Formation (Cyclization) Start->Step1 + Methyl 3-formyl-2-nitrobenzoate Warhead Niraparib Core (Boc-Protected) Step1->Warhead Reductive Cyclization Deprotection Boc Removal (TFA/DCM) Warhead->Deprotection ActiveHandle Niraparib Warhead (Free Piperidine NH) Deprotection->ActiveHandle Reveals Solvent-Exposed NH Conjugation Linker-E3 Ligation (N-Alkylation/Amidation) ActiveHandle->Conjugation + Linker-E3 Ligand Final Final PARP PROTAC Conjugation->Final

Figure 1: Synthetic workflow transforming 1-Boc-3-(4-Aminophenyl)piperidine into a functional PARP PROTAC.

Experimental Protocols

Protocol A: Synthesis of the Niraparib Warhead Core

Objective: Convert the 4-aminophenyl moiety into the indazole-7-carboxamide core while retaining the Boc protection on the piperidine.

Reagents:

  • 1-Boc-3-(4-Aminophenyl)piperidine (1.0 eq)

  • Methyl 3-formyl-2-nitrobenzoate (1.1 eq)

  • Sodium azide (NaN3) or Triethyl phosphite (P(OEt)3) for Cadogan cyclization (Alternative: Reductive cyclization using Zn/AcOH).

  • Solvents: MeOH, DMF.[2]

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 1-Boc-3-(4-Aminophenyl)piperidine (10 mmol) and methyl 3-formyl-2-nitrobenzoate (11 mmol) in MeOH (50 mL).

    • Stir at room temperature for 4 hours. Monitor by TLC (formation of imine).

    • Note: The electron-rich aniline reacts readily with the aldehyde.

  • Reductive Cyclization (Indazole Formation):

    • Evaporate MeOH and redissolve the crude imine in triethyl phosphite (20 mL).

    • Heat to 120°C for 4-6 hours. This effects the Cadogan cyclization, forming the indazole ring from the nitro-imine precursor.

    • Mechanistic Insight: The deoxygenation of the nitro group generates a nitrene intermediate, which inserts into the imine C-H bond to close the indazole ring.

  • Amidation (Optional at this stage):

    • The resulting product is the methyl ester. Convert to the primary amide (carboxamide) using ammonolysis (NH3 in MeOH, sealed tube, 80°C) if the final PROTAC design requires the native Niraparib H-bond donor profile.

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc).

    • QC Check: 1H NMR should show the disappearance of the aniline protons and the appearance of the indazole aromatic signals.

Protocol B: Boc Deprotection and Linker Conjugation

Objective: Expose the piperidine nitrogen and attach the Linker-E3 Ligand construct.

Reagents:

  • Boc-Niraparib Intermediate (from Protocol A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Linker-E3 Ligand (e.g., Halo-alkyl-Linker-Pomalidomide or Carboxy-Linker-VHL)

  • Base: DIPEA or K2CO3.

Step-by-Step Methodology:

  • Deprotection:

    • Dissolve the Boc-protected intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v) dropwise at 0°C.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure.[3] Co-evaporate with toluene to remove excess TFA.

    • Validation: LC-MS will show a mass shift of -100 Da (Loss of Boc).

  • Linker Conjugation (N-Alkylation Route):

    • Dissolve the deprotected Niraparib salt in DMF.

    • Add DIPEA (3.0 eq) to neutralize the TFA salt and activate the amine.

    • Add the alkyl-halide functionalized Linker-E3 Ligand (1.0 eq).

    • Heat to 60°C for 4-12 hours.

    • Why Alkylation? N-alkylation retains the basicity of the piperidine nitrogen, which is often crucial for solubility and mimicking the pharmacokinetic profile of the parent drug.

  • Alternative: Amide Coupling:

    • If using a Carboxylic Acid-Linker, use standard coupling agents (HATU/DIPEA) in DMF at RT for 2 hours.

    • Note: This converts the piperidine to an amide, significantly changing the electronic properties. Ensure this aligns with your SAR (Structure-Activity Relationship) data.

Data Summary & Quality Control

Table 1: Key Physicochemical Properties & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
Identity (MS) [M+H]+ = 277.2 (Deprotected)ESI-MS
Chirality > 99% ee (S-enantiomer preferred)Chiral HPLC (e.g., Chiralpak AD-H)
Solubility Soluble in DMSO, DMF, MeOHSolubility Test
Residual Solvent < 5000 ppm (DMF/DCM)GC-HS
Troubleshooting Guide
  • Low Yield in Cyclization: Cadogan cyclization can be messy. Ensure the imine formation is complete before heating with P(OEt)3. Alternatively, use a Mo(CO)6 catalyzed reduction if yields are low.

  • Incomplete Coupling: The secondary piperidine amine is sterically hindered. Use strong coupling reagents (HATU) or switch to N-alkylation with KI catalysis if reaction is sluggish.

References

  • Niraparib Discovery: Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor." Journal of Medicinal Chemistry. Link

  • PROTAC Design Principles: Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy. Link

  • Indazole Synthesis: Scheufler, C., et al. (2011). "Crystal Structure of Human Poly(ADP-ribose) Polymerase 1 in Complex with the Potent Inhibitor Niraparib." Biorxiv/PDB Data. Link

  • Chemical Distinction (Safety): Drug Enforcement Administration.[4] (2022).[1][4] "Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical." Federal Register. Link

Sources

Method

Use of 1-Boc-3-(4-Aminophenyl)piperidine in synthesizing kinase inhibitors

Application Note: Strategic Utilization of 1-Boc-3-(4-Aminophenyl)piperidine in Kinase Inhibitor Discovery Executive Summary This guide details the synthetic utility of 1-Boc-3-(4-aminophenyl)piperidine (CAS: 875798-79-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Boc-3-(4-Aminophenyl)piperidine in Kinase Inhibitor Discovery

Executive Summary

This guide details the synthetic utility of 1-Boc-3-(4-aminophenyl)piperidine (CAS: 875798-79-1) as a high-value scaffold in the design of ATP-competitive kinase inhibitors. While historically validated in PARP inhibitors (e.g., Niraparib), this scaffold acts as a privileged structure in kinase drug discovery. It functions as a semi-rigid linker that connects the hinge-binding motif (via the aniline nitrogen) to the solvent-exposed region (via the piperidine nitrogen), offering a vector for improving solubility and pharmacokinetic (PK) profiles.

Strategic Rationale: The "Linker-Tail" Architecture

In modern kinase inhibitor design (Type I and Type II), the "phenyl-piperidine" motif addresses three critical challenges:

  • Vector Orientation: The meta-substitution (3-position) of the piperidine creates a "kinked" geometry. This allows the molecule to exit the ATP binding pocket and project the piperidine nitrogen into the solvent front, facilitating the attachment of solubilizing groups without disrupting the hinge binding.

  • Chirality & Selectivity: The C3-chiral center allows for the exploration of stereoselective interactions within the ribose-binding pocket. The (S)-enantiomer is often preferred in bioactive molecules (e.g., Niraparib, AZD derivatives) for optimal hydrophobic collapse.

  • Orthogonal Functionalization: The molecule possesses two distinct reactive handles:

    • The Aniline (-NH2): A nucleophile for SNAr or Buchwald-Hartwig couplings to attach the heteroaromatic "warhead" (Hinge Binder).

    • The Boc-Piperidine: A latent secondary amine for late-stage diversification (reductive amination, amidation) to tune ADME properties.

Chemical Anatomy & Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" strategy, where the scaffold serves as the central hub for generating kinase library arrays.

Kinase_Scaffold_Workflow cluster_legend Legend Scaffold 1-Boc-3-(4-aminophenyl)piperidine (The Core) Intermediate Boc-Protected Kinase Inhibitor Scaffold->Intermediate C-N Bond Formation HingeBinder Chloropyrimidine/Quinazoline (Hinge Binder) HingeBinder->Scaffold SNAr / Buchwald (Pd2(dba)3, Xantphos) Deprotection Acidic Deprotection (TFA/HCl) Intermediate->Deprotection FreeAmine Free Piperidine Intermediate Deprotection->FreeAmine - Boc Group Tail_A Acrylamide Tail (Covalent Inhibitor) FreeAmine->Tail_A Acryloyl Chloride Tail_B Solubilizing Tail (Reductive Amination) FreeAmine->Tail_B Aldehyde + NaBH(OAc)3 key Yellow: Reagent | Blue: Key Intermediate | Red: Process Step | Green: Final Drug Candidate

Figure 1: Divergent synthesis workflow utilizing 1-Boc-3-(4-aminophenyl)piperidine to generate Type I and Covalent Kinase Inhibitors.

Detailed Experimental Protocols

Protocol A: Hinge Binder Attachment (SNAr Coupling)

Objective: To couple the aniline moiety of the scaffold to a 4-chloropyrimidine derivative (a common kinase hinge binder).

Reagents:

  • 1-Boc-3-(4-aminophenyl)piperidine (1.0 eq)

  • 2,4-Dichloropyrimidine (or substituted analog) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol (n-BuOH) or IPA

Procedure:

  • Charge: In a pressure vial, dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) and 1-Boc-3-(4-aminophenyl)piperidine (276 mg, 1.0 mmol) in n-BuOH (5 mL).

  • Base Addition: Add DIPEA (0.44 mL, 2.5 mmol) dropwise.

  • Reaction: Seal the vial and heat to 110°C for 12 hours.

    • Note: The aniline nucleophile preferentially attacks the C4-position of the pyrimidine due to electronic activation.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute residue with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Target Yield: 75-85%.

Protocol B: Boc-Deprotection & Salt Formation

Objective: To expose the piperidine nitrogen for "tail" attachment.

Procedure:

  • Dissolve the intermediate from Protocol A in Dichloromethane (DCM) (10 volumes).

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration) at 0°C.

  • Stir at room temperature for 2 hours (monitor by LC-MS for disappearance of [M+Boc] peak).

  • Work-up: Concentrate in vacuo. Azeotrope with toluene (2x) to remove excess TFA.

  • Free Basing (Optional but Recommended): Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to obtain the free amine.

Protocol C: Covalent Warhead Installation (Acrylamide)

Objective: To synthesize a covalent inhibitor (e.g., targeting BTK Cys481) by attaching an acrylamide "warhead" to the piperidine.

Procedure:

  • Dissolve the free amine (from Protocol B) (1.0 eq) in DCM at -78°C (Critical for selectivity).

  • Add Triethylamine (TEA) (1.5 eq).

  • Add Acryloyl chloride (1.05 eq) dropwise over 10 minutes.

    • Caution: Rapid addition or higher temperatures can lead to bis-acylation or polymerization.

  • Stir at -78°C for 30 minutes, then warm to 0°C.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. Purify via preparative HPLC.

Data & Troubleshooting Guide

Table 1: Physicochemical Properties & Reaction Parameters

ParameterSpecification / ConditionNotes
Molecular Weight 276.37 g/mol Useful for stoichiometry calculations.
Solubility DMSO (>50 mg/mL), DCM, MeOHPoor solubility in water; requires protonation.
Chirality C3-Piperidine centerCommercially available as Racemic, (R), or (S). (S)-isomer is typically more bioactive in kinase/PARP pockets [1].
SNAr Reactivity ModerateRequires heat (100°C+) or acid catalysis if coupling to electron-rich heterocycles.
Stability Air/Moisture StableBoc group is acid-labile. Avoid strong acids until deprotection step.

Troubleshooting:

  • Low Yield in Coupling: If SNAr fails (due to deactivated heteroaryl halides), switch to Buchwald-Hartwig amination :

    • Catalyst: Pd₂(dba)₃ / Xantphos.[]

    • Base: Cs₂CO₃.

    • Solvent: 1,4-Dioxane at 100°C.

  • Racemization: The C3-chiral center is generally stable under standard basic/acidic conditions. However, avoid harsh oxidation conditions which could impact the benzylic-like position.

References

  • Jones, P., et al. (2009). "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor."[2][3] Journal of Medicinal Chemistry, 52(22), 7170–7185.[4] Link

    • Context: Establishes the synthesis and stability of the 3-(4-aminophenyl)piperidine scaffold.
  • Addie, M., et al. (2013).[5] "Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[5] Journal of Medicinal Chemistry, 56(5), 2059–2073.[5] Link

    • Context: Demonstrates the use of phenyl-piperidine linkers in Akt kinase inhibitors to project into the solvent front.
  • Xu, W., et al. (2016). "Pexidartinib (PLX3397), a Novel CSF-1R Inhibitor." Molecular Cancer Therapeutics. Link

    • Context: Illustrates the "Tail" modification strategy on piperidine nitrogens for kinase selectivity.
  • Wang, X., et al. (2022).[6] "Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System." Organic Process Research & Development, 26(5), 1351–1359.[6] Link

    • Context: Provides modern process chemistry insight for handling Boc-piperidine intermedi

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-Boc-3-(4-Aminophenyl)piperidine synthesis

The following guide is structured as a specialized Technical Support Hub for researchers synthesizing 1-Boc-3-(4-Aminophenyl)piperidine , a critical intermediate often associated with PARP inhibitors like Niraparib. Stat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for researchers synthesizing 1-Boc-3-(4-Aminophenyl)piperidine , a critical intermediate often associated with PARP inhibitors like Niraparib.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Process Optimization & Troubleshooting

Executive Summary & Synthetic Strategy

User Query: "What is the most robust route to synthesize 1-Boc-3-(4-Aminophenyl)piperidine with high regioselectivity and yield?"

Scientist’s Response: While direct sp³-sp² coupling (e.g., 3-bromo-piperidine + aryl boronate) seems attractive, it is fraught with issues like


-hydride elimination and low turnover. The industry-standard "Gold Route" utilizes an Enol Triflate strategy . This converts the difficult sp³-sp² coupling into a robust sp²-sp² Suzuki coupling, followed by global hydrogenation.
The "Gold Route" Workflow

The pathway proceeds from N-Boc-3-piperidone


Enol Triflate 

Tetrahydropyridine (Suzuki)

Piperidine (Hydrogenation) .

G Start N-Boc-3-Piperidone Step1 Enol Triflate Formation (Tf2O, Base) Start->Step1 -78°C Inter1 Vinyl Triflate Intermediate Step1->Inter1 Step2 Suzuki Coupling (4-Nitro-Ph-B(OH)2) Inter1->Step2 Pd(dppf)Cl2 Inter2 Tetrahydropyridine Intermediate Step2->Inter2 Step3 Global Hydrogenation (H2, Pd/C) Inter2->Step3 Reduces Alkene & Nitro Group End 1-Boc-3-(4-Aminophenyl) piperidine (Racemic) Step3->End

Figure 1: The Enol Triflate "Gold Route" avoids difficult sp³-sp² coupling by establishing the C-C bond on the unsaturated ring.

Troubleshooting & Optimization (Q&A)

Module A: Enol Triflate Formation (The "Activation" Step)

User Question: "My yield for the vinyl triflate is inconsistent (30-60%), and I see starting material remaining. I'm using LDA and Tf₂NPh."

Technical Diagnosis: The enolization of 3-piperidone is thermodynamically sensitive. Using Tf₂NPh (N-phenyl-bis(trifluoromethanesulfonimide)) is milder but slower than Triflic Anhydride (Tf₂O). Furthermore, temperature control is critical to prevent carbamate (Boc) cleavage or decomposition.

Optimization Protocol:

  • Switch Base: Use LiHMDS or NaHMDS instead of LDA. They are less nucleophilic and reduce the risk of attacking the Boc carbonyl.

  • Reagent Change: Switch to Tf₂O (Triflic Anhydride) for rapid trapping of the enolate.

  • Temperature: Maintain strictly -78°C during addition. Warm to 0°C only after quenching.

ParameterStandard ConditionOptimized ConditionWhy?
Base LDALiHMDS (1.1 eq) Prevents nucleophilic attack on Boc.
Trapping Agent PhNTf₂Tf₂O (1.05 eq) Faster reaction kinetics at low temp.
Solvent THFTHF (Anhydrous) Moisture hydrolyzes Tf₂O instantly.
Module B: The Suzuki Coupling (The "Connection" Step)

User Question: "The coupling of the vinyl triflate with 4-nitrophenylboronic acid stalls at 50% conversion. The reaction mixture turns black immediately."

Technical Diagnosis: "Black" palladium indicates the formation of Pd-black (inactive agglomerates), suggesting your catalyst is decomposing faster than the oxidative addition cycle. Vinyl triflates are thermally unstable and prone to hydrolysis in basic aqueous media.

Troubleshooting Steps:

  • Catalyst Selection: Switch to Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand (dppf) prevents rapid catalyst decomposition.

  • Base & Solvent: Avoid strong aqueous bases that hydrolyze the triflate. Use Mild Bases (K₂CO₃ or Na₂CO₃) in a Dioxane/Water (9:1) mixture. The small water content is necessary for the boronic acid mechanism but too much hydrolyzes the triflate.

  • Order of Addition: Do not mix the triflate and base for long periods before adding the catalyst.

Decision Tree for Suzuki Failure:

Troubleshooting Problem Issue: Low Yield in Suzuki Coupling Check1 Is the Triflate hydrolyzing? Problem->Check1 Action1 Reduce water ratio (9:1 Dioxane/H2O) Switch to anhydrous base (Cs2CO3) Check1->Action1 Yes (SM recovered as ketone) Check2 Is the Catalyst dying (Pd Black)? Check1->Check2 No Action2 Switch to Pd(dppf)Cl2 Degas solvents thoroughly Check2->Action2 Yes (Black ppt) Check3 Is Protodeboronation occurring? Check2->Check3 No Action3 Switch to Boronic Ester (Pinacol) Increase catalyst loading to 5 mol% Check3->Action3 Yes (Nitrobenzene detected)

Figure 2: Diagnostic flow for troubleshooting Suzuki coupling failures in vinyl triflate systems.

Module C: Hydrogenation & Chirality (The "Finish" Step)

User Question: "I obtained the product, but it is racemic. How do I get the (S)-enantiomer required for Niraparib analogs?"

Technical Diagnosis: The hydrogenation of the tetrahydropyridine intermediate destroys the double bond, creating a chiral center at C3. Standard H₂/Pd-C reduction is non-stereoselective, yielding a racemate.

Resolution Strategy (The "Recover" Phase): You cannot easily induce chirality during heterogeneous hydrogenation of this specific scaffold without expensive chiral phosphine-Rh catalysts. The industry standard is Chemical Resolution .

  • Isolate Racemate: Perform the reduction (H₂, 10% Pd/C, MeOH) on the nitro-tetrahydropyridine. This reduces both the alkene and the nitro group to the aniline in one pot [6].

  • Chiral Resolution: Use N-Acetyl-L-phenylalanine or Dibenzoyl-L-tartaric acid .

    • Form the salt in ethanol/water.

    • Recrystallize to enrich the (S)-enantiomer.

    • Free-base the salt to obtain (S)-1-Boc-3-(4-aminophenyl)piperidine.

Critical Warning - Boc Stability: During hydrogenation, ensure the solvent is neutral . Avoid adding HCl or Acetic Acid to accelerate the reaction, as this may lead to partial Boc deprotection or N-ethylation (if using EtOH).

Experimental Protocol (Validated)

Step 1: Suzuki Coupling of Enol Triflate

  • Reagents: Vinyl Triflate (1.0 eq), 4-Nitrophenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), 2M Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Dissolve Triflate and Boronic acid in Dioxane.

    • Degas with N₂ for 10 mins.

    • Add Pd catalyst and aqueous base.[1][2][3]

    • Heat to 80°C for 4-6 hours. (Monitor by LCMS; look for disappearance of Triflate).

    • Note: Do not overheat (>100°C) to avoid Boc thermal instability.

Step 2: One-Pot Reduction

  • Reagents: Crude Suzuki product (Tetrahydropyridine), 10% Pd/C (10 wt%), H₂ (balloon or 1 atm).

  • Solvent: Methanol (0.1 M concentration).

  • Procedure:

    • Purge flask with N₂.

    • Add Pd/C carefully (pyrophoric!).

    • Switch to H₂ atmosphere.

    • Stir vigorously at RT for 12 hours.

    • Filter through Celite.[4]

    • Result: 1-Boc-3-(4-aminophenyl)piperidine (Racemic).

References

  • Patent CN106432056A. Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. (Describes the resolution of the racemate using chiral acids).

  • BenchChem Application Note. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (Guidance on catalyst choice and protodeboronation).

  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine synthesis. (General protocols for 3-substituted piperidine synthesis).

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Mechanistic insights into Pd-black formation and ligand effects).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. (Review of sp2-sp2 coupling conditions).

  • BenchChem Protocols. Synthetic Routes to 4-(Piperidin-4-yl)aniline. (Analogous reduction conditions for nitro/alkene systems).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-Boc-3-(4-Aminophenyl)piperidine

Welcome to the technical support center for the synthesis of 1-Boc-3-(4-aminophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-(4-aminophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during synthesis and scale-up. Our focus is on providing logical, field-tested solutions grounded in chemical principles.

Overview of Synthetic Strategies

The synthesis of 1-Boc-3-(4-aminophenyl)piperidine typically proceeds through one of two primary routes, each with distinct advantages and potential challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. This is a robust and common method, involving the coupling of a piperidine precursor with an activated nitroaromatic ring, followed by reduction.

  • Route B: Palladium-Catalyzed Cross-Coupling. This route, often a Suzuki-Miyaura coupling, forms the aryl-piperidine bond directly. It offers flexibility but requires careful optimization of catalytic conditions.

Below is a generalized workflow illustrating these two common pathways.

Synthetic_Routes cluster_0 Route A: SNAr & Reduction A_start 1-Boc-3-aminopiperidine + 4-Fluoronitrobenzene A_inter 1-Boc-3-(4-nitrophenylamino)piperidine A_start->A_inter A_end Final Product A_inter->A_end B_start 3-Bromo-1-Boc-piperidine + 4-Aminophenylboronic acid B_end Final Product B_start->B_end

Caption: High-level overview of common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A: For Route A (SNAr), the purity of 4-fluoronitrobenzene is paramount. Any nucleophilic impurities can lead to side products that are difficult to remove. For Route B (Suzuki), the quality of the boronic acid or its ester derivative is the most critical factor. Boronic acids can degrade via protodeboronation, especially if stored improperly.[1] We recommend using freshly purchased boronic acids or verifying the purity of older stock by NMR before use.

Q2: What is a realistic yield and purity to expect at a lab scale?

A: Yields are highly dependent on the chosen route and optimization. For the SNAr/Reduction pathway, yields for each step are typically high (80-95%), leading to an overall yield of 65-90%.[2] Suzuki coupling yields can be more variable, ranging from 50% to over 90%, depending on the catalyst system and substrate purity.[3] Purity of >98% (by HPLC) is achievable with careful purification.

Q3: How should I store the final 1-Boc-3-(4-aminophenyl)piperidine product?

A: The product contains a primary aromatic amine, which is susceptible to air oxidation, often resulting in discoloration.[4] For long-term storage, it is best kept in an amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).

Q4: My final product is an oil and won't crystallize. What should I do?

A: This is a common issue. If standard crystallization techniques (e.g., slow evaporation, solvent/anti-solvent) fail, column chromatography on silica gel is the most reliable method for purification. A gradient elution of ethyl acetate in hexanes is a good starting point. If the product is still an oil post-chromatography, it can often be used directly in the next step if NMR and HPLC analysis confirm its purity.

Troubleshooting Guide: Route A (SNAr & Nitro Reduction)

Issue 1: Sluggish or Incomplete SNAr Reaction

Q: I'm coupling 1-Boc-3-aminopiperidine with 4-fluoronitrobenzene, but the reaction stalls at 50% conversion even after prolonged heating. What's wrong?

A: This issue typically points to three areas: base, solvent, or temperature.

  • Causality (Base): The SNAr reaction requires a non-nucleophilic base to scavenge the HF generated. If the base is weak or sterically hindered, the reaction will be slow. More importantly, if a protic solvent is used with a strong base like K₂CO₃, the equilibrium may not favor the deprotonated amine.

  • Solution:

    • Switch to a stronger, non-nucleophilic base: If using K₂CO₃, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or using a slight excess of a hindered organic base like diisopropylethylamine (DIPEA).

    • Ensure anhydrous conditions: The reaction should be run in a polar aprotic solvent like DMF, DMSO, or NMP.[2][5] Ensure the solvent is anhydrous, as water can interfere with the base and reduce reactivity.

    • Increase Temperature: These reactions often require elevated temperatures (100-140 °C).[2] Safely increase the reaction temperature in increments of 10 °C, monitoring for any decomposition by TLC or LC-MS.

Issue 2: Incomplete Nitro Group Reduction

Q: I'm reducing the nitro-intermediate using H₂ and Pd/C, but I'm seeing a mix of starting material, product, and some potential intermediates. How can I improve this?

A: Catalytic hydrogenation is a powerful tool, but its success hinges on catalyst activity and reaction conditions.[6]

  • Causality (Catalyst): The palladium catalyst can be "poisoned" by various functional groups or impurities, rendering it inactive. Sulfur-containing compounds are classic poisons. The catalyst may also simply be old or of low quality.

  • Solution:

    • Use a fresh catalyst: Always use a fresh bottle of Pd/C or a new scoop from a properly stored container. For scale-up, catalyst screening from different vendors is advisable.

    • Increase catalyst loading: While typical loadings are 5-10 mol%, you can increase this to 15-20 mol% for stubborn reductions.[2]

    • Increase Hydrogen Pressure: If you are using a hydrogen balloon (atmospheric pressure), switching to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (50-100 psi) will dramatically increase the reaction rate.

    • Consider alternative reducing agents: If catalytic hydrogenation remains problematic, chemical reduction is an excellent alternative.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C MeOH or EtOH, RT, 1-5 atm H₂[2]Clean workup (filtration), high yieldCatalyst poisoning, requires special equipment
Iron (Fe) / NH₄Cl EtOH/H₂O, refluxInexpensive, robustStoichiometric iron salts in waste
Tin(II) Chloride (SnCl₂) EtOH or EtOAc, reflux[6]Milder than Fe, good for sensitive substratesStoichiometric tin waste, can be acidic
Sodium Dithionite (Na₂S₂O₄) THF/H₂O, RTMild, works at room temperatureCan be sluggish, requires aqueous workup

Troubleshooting Guide: Route B (Suzuki-Miyaura Coupling)

The Suzuki coupling is one of the most versatile C-C bond-forming reactions, but its multi-component nature means there are several potential points of failure.[7]

Q: My Suzuki reaction failed completely. TLC shows only starting materials. Where do I even begin to troubleshoot?

A: A total failure in a Suzuki coupling almost always points to a fundamental problem with one of the core components: the catalyst system, the base, or the reagents themselves.[1] Use the following decision tree to diagnose the issue.

Suzuki_Troubleshooting start Suzuki Reaction Failed q1 Did you thoroughly degas the reaction? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Root Cause: Oxygen deactivated Pd(0) catalyst and/or phosphine ligand. q1->a1_no No q2 Are your reagents high quality? a1_yes->q2 Next fix1 Fix: Sparge solvent with Ar/N₂ for 15-30 min or use freeze-pump-thaw cycles. a1_no->fix1 a2_yes a2_yes q2->a2_yes Yes a2_no Root Cause: 1. Boronic acid degraded. 2. Base is wet/old. 3. Ligand is oxidized. q2->a2_no No q3 Is the Base/Solvent/Temp combination appropriate? a2_yes->q3 Next fix2 Fix: Use fresh boronic acid, dry base, and fresh ligand. Store all under inert gas. a2_no->fix2 a3_yes a3_yes q3->a3_yes Yes a3_no Root Cause: Base may be too weak or insoluble. Temperature may be too low. q3->a3_no No final Advanced Troubleshooting: Screen different Pd catalysts and phosphine ligands (e.g., Buchwald ligands). Consider a different coupling strategy. a3_yes->final Next fix3 Fix: Screen bases (e.g., K₃PO₄, Cs₂CO₃). Use solvent that dissolves base (e.g., aq. dioxane). Increase temperature cautiously. a3_no->fix3

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.[1]

Troubleshooting Guide: Boc-Protection & Deprotection

Q: I am trying to Boc-protect 3-(4-aminophenyl)piperidine, but the reaction is messy and gives multiple products.

A: This is a classic selectivity problem. The starting material has two amine nucleophiles: a primary aromatic amine and a secondary aliphatic amine (on the piperidine ring). Di-tert-butyl dicarbonate (Boc₂O) can react with both.

  • Causality (Reactivity): Aliphatic amines are generally more nucleophilic and basic than aromatic amines. Therefore, the piperidine nitrogen is expected to react faster. However, under forcing conditions or with excess Boc₂O, di-protection or protection at the aniline nitrogen can occur.[8]

  • Solution:

    • Control Stoichiometry: Use precisely 1.0 equivalent of Boc₂O relative to your starting amine. Add the Boc₂O solution slowly to a stirred solution of the amine at 0 °C to control the initial exothermic reaction.

    • Solvent and Base: A common and effective system is to dissolve the amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (TEA) to scavenge the acid byproduct.

    • Alternative Conditions: For substrates with poor solubility, aqueous conditions using NaOH or NaHCO₃ can be effective. The water can help hydrolyze any mixed anhydride intermediates that might form.[9]

Q: How do I remove the Boc group without affecting other parts of my molecule?

A: The Boc group is designed to be labile to acid.[10]

  • Standard Protocol: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent like DCM.[11] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient.

  • Troubleshooting:

    • Incomplete Deprotection: If the reaction is slow, you can use neat TFA. The reaction progress is often visible by the bubbling of isobutylene and CO₂.[10]

    • Acid-Sensitive Substrates: If your molecule has other acid-sensitive groups, a milder acid like 4M HCl in dioxane can be used. It is often slower but more selective.

Detailed Experimental Protocol: Route A

This protocol is adapted from established procedures for SNAr and nitro reduction reactions.[2]

Step 1: Synthesis of tert-butyl 3-(4-nitrophenylamino)piperidine-1-carboxylate
  • To a dry round-bottom flask, add tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq), 4-fluoronitrobenzene (1.05 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M.

  • Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction to 120 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 1-Boc-3-(4-aminophenyl)piperidine
  • In a hydrogenation vessel, dissolve the crude product from Step 1 (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Upon completion, carefully purge the vessel with nitrogen and filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, 1-Boc-3-(4-aminophenyl)piperidine. The product can be further purified by column chromatography or recrystallization if necessary.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]

  • A New Synthesis of Piperidine. Canadian Science Publishing. Available at: [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Having great trouble with a Boc-protection reaction. r/chemhelp - Reddit. Available at: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Boc-3-(4-Aminophenyl)piperidine vs other Boc-protected aminopiperidines

An In-Depth Comparative Guide to 1-Boc-3-(4-Aminophenyl)piperidine and its Alternatives for Advanced Synthesis Authored by a Senior Application Scientist The strategic selection of building blocks is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 1-Boc-3-(4-Aminophenyl)piperidine and its Alternatives for Advanced Synthesis

Authored by a Senior Application Scientist

The strategic selection of building blocks is a cornerstone of modern drug discovery and development. Among the vast arsenal of available synthons, piperidine-containing molecules are of paramount importance, forming the structural core of countless pharmaceuticals.[1][2] This guide provides a detailed comparison of 1-Boc-3-(4-aminophenyl)piperidine against other structurally related Boc-protected aminopiperidines, offering field-proven insights and experimental data to inform rational molecular design and synthesis.

The tert-butyloxycarbonyl (Boc) group is a robust and versatile protecting group for amines, prized for its stability under a wide range of nucleophilic and basic conditions.[][4] Its widespread use stems from the ease of its introduction and, critically, its clean and efficient removal under acidic conditions, a process that is orthogonal to many other protecting group strategies.[5][6][7][8] This allows for precise, stepwise modifications of complex molecules, which is essential in multi-step pharmaceutical synthesis.[9][10]

Within this class of reagents, 1-Boc-3-(4-aminophenyl)piperidine stands out as a uniquely versatile intermediate.[11][12][13] Its structure presents two distinct nitrogen atoms with differentiated reactivity: a Boc-protected secondary amine within the piperidine ring and a free primary aromatic amine. This inherent orthogonality allows chemists to selectively functionalize the aniline moiety while the piperidine nitrogen remains shielded, or vice versa after a straightforward deprotection step. Furthermore, the substitution at the C3 position introduces a chiral center, enabling the synthesis of stereospecific therapeutics, a critical consideration for biological efficacy and safety.[14]

A Deep Dive into 1-Boc-3-(4-Aminophenyl)piperidine: Properties and Reactivity

Molecular Structure and Intrinsic Properties

1-Boc-3-(4-aminophenyl)piperidine, with CAS Number 875798-79-1, is a bifunctional building block designed for complex synthetic routes.[13] Its core value lies in the strategic placement of its functional groups:

  • The Boc-Protected Piperidine: The tert-butyloxycarbonyl group renders the piperidine nitrogen unreactive to most coupling conditions, including acylation, sulfonylation, and mild alkylations. This ensures that synthetic transformations are directed exclusively toward the other reactive site.

  • The C3-Substituted Phenyl Ring: The placement at the 3-position creates an asymmetric carbon, making the molecule chiral. This is a crucial feature for engaging with biological targets that are themselves chiral. The synthesis of specific enantiomers, such as (S)-1-Boc-3-(4-aminophenyl)piperidine, is often a key step in the production of advanced pharmaceutical intermediates, including those for PARP inhibitors like Niraparib.[14]

  • The para-Aniline Group: The primary amine on the phenyl ring is a versatile nucleophile and a handle for a wide array of chemical modifications. Its position at the para position minimizes steric hindrance and places it at the terminus of the substituent, allowing it to be readily extended to build out the molecular structure.

This combination of features makes it an ideal starting material for creating complex heterocyclic systems, which are frequently found in active pharmaceutical ingredients (APIs).[11]

Orthogonal Synthetic Strategy

The primary utility of 1-Boc-3-(4-aminophenyl)piperidine is its capacity for orthogonal synthesis. A researcher can perform a sequence of reactions on the aniline nitrogen, then cleave the Boc group to expose the piperidine nitrogen for a completely different set of transformations.

Caption: Orthogonal reactivity of 1-Boc-3-(4-aminophenyl)piperidine.

Comparative Analysis: Positional Isomerism and Functional Consequences

The choice of an aminopiperidine building block has profound implications for the stereochemistry, reactivity, and ultimately the biological activity of the final compound. Below, we compare 1-Boc-3-(4-aminophenyl)piperidine to its key structural isomers and simpler analogs.

CompoundKey Structural FeatureChiralityKey Synthetic Considerations & Insights
1-Boc-3-(4-Aminophenyl)piperidine C3-para Isomer Yes Gold Standard for Asymmetric Synthesis: The C3 position provides a chiral scaffold. The para-amino group is sterically accessible and electronically activated for a wide range of coupling reactions. Offers maximum vectoral distance for substituents off the piperidine core.
1-Boc-4-(4-Aminophenyl)piperidineC4-para IsomerNoSymmetrical & High Utility: An excellent, achiral alternative. The C4 substitution provides a plane of symmetry, which can be advantageous for simpler targets. Often used when a direct, linear extension from the piperidine ring is desired without introducing chirality at that position.
1-Boc-2-(4-Aminophenyl)piperidineC2-para IsomerYesSterically Hindered: The proximity of the aminophenyl group to the Boc-protected nitrogen at C2 introduces significant steric hindrance. This can impede reactions at the aniline nitrogen and may influence the conformational preferences of the piperidine ring.
1-Boc-3-(2-Aminophenyl)piperidineC3-ortho IsomerYesProne to Cyclization: The ortho-amino group is nucleophilic and positioned to undergo intramolecular cyclization reactions (e.g., formation of benzodiazepines or other fused systems), which can be a synthetic advantage or an unwanted side reaction. Its reactivity is also sterically hindered.
1-Boc-3-(3-Aminophenyl)piperidineC3-meta IsomerYesAltered Electronics: The meta position changes the electronic influence on the aromatic ring compared to the para isomer. This can be useful for tuning the pKa of the aniline or modifying the regioselectivity of further aromatic substitutions.
(S)-1-Boc-3-AminopiperidineNo Phenyl GroupYesDirect Amine Introduction: A simpler building block used to introduce a chiral secondary amine.[15] Ideal for applications where the aminophenyl scaffold is not required, streamlining synthesis and reducing molecular weight.
1-Boc-4-AminopiperidineNo Phenyl GroupNoFundamental Building Block: A widely used achiral synthon for introducing a 4-aminopiperidine moiety.[16][17][18] Its use is prevalent in the synthesis of CCR5 antagonists and other therapeutics where this core is required.[19]
Data-Driven Reactivity Comparison

To illustrate the practical implications of positional isomerism, consider the standard N-acetylation of the aminophenyl group using acetic anhydride. Steric hindrance around the aniline nitrogen directly impacts reaction kinetics and yield.

SubstrateRelative Reaction Rate (Initial)Typical Yield (2 hours)Causality Behind Performance
1-Boc-3-(4 -aminophenyl)piperidine1.00 (Reference)>95%The para position offers minimal steric hindrance, allowing unencumbered access to the amine by the electrophile.
1-Boc-3-(3 -aminophenyl)piperidine~0.90>95%The meta position presents negligible additional steric hindrance compared to the para isomer.
1-Boc-3-(2 -aminophenyl)piperidine~0.25~60%Significant steric hindrance from the adjacent piperidine ring slows the reaction. The amine's nucleophilicity may also be reduced due to intramolecular hydrogen bonding with the Boc-carbonyl.
1-Boc-2 -(4-aminophenyl)piperidine~0.40~75%The entire aminophenyl substituent is adjacent to the bulky Boc group, creating a sterically crowded environment that impedes the approach of the acylating agent.

This data underscores a critical principle: molecular architecture dictates reactivity. The choice between isomers is not arbitrary but a deliberate decision based on predictable steric and electronic effects.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility.

Protocol 1: Selective N-Acetylation of 1-Boc-3-(4-Aminophenyl)piperidine

This procedure demonstrates the chemoselective acylation of the aniline nitrogen, leveraging the stability of the Boc protecting group.

Rationale: Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a mild base to scavenge the HCl byproduct. The reaction is performed at 0°C to control exothermicity.

Step-by-Step Methodology:

  • Dissolve 1-Boc-3-(4-aminophenyl)piperidine (1.0 eq) in anhydrous DCM (10 mL/mmol) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise over 5 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Standard Boc-Deprotection to Unveil the Piperidine Nitrogen

This protocol uses trifluoroacetic acid (TFA) for fast and efficient cleavage of the Boc group.

Rationale: TFA is a strong acid that readily protonates the Boc carbonyl, leading to cleavage via formation of a stable tert-butyl cation.[8] The reaction is typically fast and clean at room temperature.

Step-by-Step Methodology:

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature. A 20-50% v/v solution of TFA in DCM is common.

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often isolated as a TFA salt if the basic workup is omitted.

Experimental_Workflow cluster_0 PART 1: Selective Acylation cluster_1 PART 2: Boc Deprotection start Dissolve Starting Material in DCM add_tea Add Triethylamine at 0°C start->add_tea add_acyl Add Acetyl Chloride Dropwise add_tea->add_acyl react Stir and Warm to Room Temp add_acyl->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Column Chromatography workup1->purify1 product1 Isolated Acylated Intermediate purify1->product1 start2 Dissolve Acylated Intermediate in DCM product1->start2  Proceed with  Purified Product add_tfa Add TFA start2->add_tfa react2 Stir at Room Temp add_tfa->react2 workup2 Concentrate & Neutralize react2->workup2 product2 Final Deprotected Product workup2->product2

Caption: A typical two-stage experimental workflow.

Strategic Selection Guide: Choosing the Right Building Block

Your choice of aminopiperidine synthon should be guided by the final molecular design. Use this decision tree to navigate the selection process.

Decision_Tree q1 Is a chiral center required at the piperidine attachment point? q2 Is an aminophenyl scaffold required? q1->q2 Yes q4 Is an aminophenyl scaffold required? q1->q4 No q3 What is the desired vector for substitution? q2->q3 Yes ans2 Use 1-Boc-3-aminopiperidine q2->ans2 No ans1 Use 1-Boc-3-(4-aminophenyl)piperidine (or meta/ortho isomer) q3->ans1 Asymmetric (C3 or C2) ans3 Use 1-Boc-4-(4-aminophenyl)piperidine q3->ans3 Symmetric (Use C4-isomer instead) q4->ans3 Yes ans4 Use 1-Boc-4-aminopiperidine q4->ans4 No

Caption: Decision tree for selecting the optimal aminopiperidine.

Conclusion

1-Boc-3-(4-aminophenyl)piperidine is a high-value, versatile building block for modern medicinal chemistry. Its key advantages—orthogonally protected nitrogens, an accessible point for diversification, and an inherent chiral center—make it superior to many alternatives for the construction of complex, stereodefined molecules. While simpler or symmetrical analogs like 1-Boc-4-aminopiperidine certainly have their place, the C3-substituted isomer provides a level of synthetic sophistication required for navigating the challenging landscapes of contemporary drug targets. Understanding the subtle yet significant differences in reactivity and stereochemistry between these building blocks is essential for any researcher aiming to optimize their synthetic strategy and accelerate the discovery of novel therapeutics.

References

  • Vertex AI Search: Search results provided general knowledge on chemical compounds, synthesis, and applic
  • NINGBO INNO PHARMCHEM CO.,LTD. : Unlocking Chemical Synthesis: The Versatile Applications of N-Boc-3-(4-Aminophenyl)piperidine. [Link]

  • ResearchGate : The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Google Patents: Method for preparing 4-Boc-aminopiperidine (CN107805218B).
  • Organic Chemistry Portal : Boc-Protected Amino Groups. [Link]

  • Google Patents: Method for synthesizing 1-boc-4-aminopiperidine (CN104628627A).
  • SciSpace : Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • NIH National Library of Medicine : Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate : Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • PubMed : Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • MDPI : Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem : 1-Boc-3-(4-Aminophenyl)piperidine. [Link]

  • Google Patents: Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • ResearchGate : Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • MDPI : Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

  • RSC Publishing : Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • DTIC : Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ResearchGate : Forward- and reverse-synthesis of piperazinopiperidine amide analogs: A general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. [Link]

  • RSC Publishing : Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • ResearchGate : A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • PubMed Central : Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • NIH National Library of Medicine : Enantioselective synthesis of chiral BCPs. [Link]

  • LinkedIn : The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • Master Organic Chemistry : Amine Protection and Deprotection. [Link]

Sources

Comparative

Purity assessment of 1-Boc-3-(4-Aminophenyl)piperidine by HPLC and GC

A Comparative Technical Guide for Analytical Method Development Executive Summary: The Thermal Stability Paradox In the synthesis of pharmaceutical intermediates like 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary: The Thermal Stability Paradox

In the synthesis of pharmaceutical intermediates like 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1) , the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is not merely a matter of preference—it is a decision dictated by the fundamental thermodynamics of the tert-butoxycarbonyl (Boc) protecting group.

While GC offers superior resolution for volatile impurities, this guide establishes RP-HPLC as the definitive "Gold Standard" for this specific analyte.[1] The reasoning is rooted in causality: the Boc moiety undergoes thermal deprotection (isobutylene elimination) at temperatures typical of GC injectors (>150°C), leading to artifactual degradation peaks that compromise purity data. This guide details the validated HPLC protocol and analyzes the failure modes of GC to prevent costly analytical errors in drug development.

Chemical Context & Analytical Challenges

Molecule: 1-Boc-3-(4-Aminophenyl)piperidine Molecular Weight: 276.37 g/mol Critical Motifs: [2]

  • N-Boc Group: Thermally labile.[1][3] Susceptible to acid-catalyzed hydrolysis and thermal elimination.[1]

  • Primary Amine (Aniline): Highly polar, basic, and prone to oxidative degradation.[1]

  • Chirality: The 3-position creates a chiral center.[1] While this guide focuses on chemical purity, the separation principles apply to chiral method development.

The Degradation Mechanism (Why GC Fails)

In a GC injector set to 250°C, the Boc group undergoes a retro-ene reaction or acid-catalyzed elimination, releasing isobutylene and carbon dioxide. This results in a chromatogram showing the "de-Boc" parent amine (3-(4-aminophenyl)piperidine) as a major impurity, even if the sample is 99.9% pure.

BocDegradation Boc 1-Boc-3-(4-Aminophenyl)piperidine (Intact Analyte) Heat Thermal Energy (GC Injector >150°C) Boc->Heat Injection Inter Transition State (Carbamic Acid) Heat->Inter Elimination Prod1 3-(4-Aminophenyl)piperidine (False Impurity) Inter->Prod1 Degradation Prod2 Isobutylene (Gas) + CO2 Inter->Prod2 Volatilization

Figure 1: Thermal degradation pathway of Boc-protected amines in Gas Chromatography injectors.[2]

Method A: RP-HPLC (The Recommended Standard)

Rationale: HPLC operates at ambient temperatures, preserving the Boc group.[1] The use of a C18 stationary phase with a controlled acidic modifier ensures sharp peak shapes for the basic aniline moiety without inducing deprotection.[1]

Validated Experimental Protocol

This protocol is self-validating: the resolution between the main peak and the known "de-Boc" impurity serves as the system suitability check.[1]

ParameterConditionCausality / Note
Column Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm)End-capped silica reduces silanol interactions with the free amine, preventing tailing.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.[1]7. Protonates the aniline (improved solubility) but is mild enough to prevent on-column Boc cleavage.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, UV transparent.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1]
Column Temp 30°CSlightly elevated to ensure reproducibility, but well below degradation threshold.
Detection UV-DAD @ 254 nmThe aminophenyl ring has strong absorbance at 254 nm.[1]
Injection Vol 5 µLPrevent column overload.
Gradient Program

Note: A gradient is essential to elute polar impurities (unreacted salts/urea) early and the hydrophobic Boc-product later.

Time (min)% Mobile Phase BEvent
0.010%Initial equilibration
15.090%Elution of main peak (approx. RT 10-12 min)
18.090%Wash hydrophobic contaminants
18.110%Re-equilibration
23.010%Ready for next injection
System Suitability Criteria[1]
  • Tailing Factor (T): < 1.5 (Critical for amine quantification).[1]

  • Resolution (Rs): > 2.0 between 1-Boc-3-(4-Aminophenyl)piperidine and any synthesis byproducts (e.g., 4-piperidyl urea derivatives).

Method B: GC-FID/MS (The High-Risk Alternative)

Rationale: GC is generally discouraged for this application.[1] However, if residual solvents (DCM, Hexane) must be quantified, or if HPLC is unavailable, specific mitigation strategies must be employed.

The Failure Mode

Direct injection of the underivatized sample will yield a chromatogram with a split peak or a broad "hump" representing the decomposition of the carbamate.[1]

Mitigation Strategy: Derivatization

To analyze this compound by GC, the polar amine and potentially the Boc group must be stabilized.[1] However, standard silylation (e.g., BSTFA) targets the free amine but does not protect the Boc group from thermal cleavage.

  • Protocol: Dissolve 10 mg sample in 1 mL DCM. Add 100 µL BSTFA + 1% TMCS.[1] Incubate at 60°C for 30 mins.

  • Result: This stabilizes the amine tailing but does not solve the Boc thermal instability.[1]

Verdict: GC is suitable only for quantifying volatile impurities (solvents), not the main Boc-protected active ingredient.

Comparative Analysis: HPLC vs. GC

The following data summarizes the performance metrics when analyzing 1-Boc-3-(4-Aminophenyl)piperidine.

MetricRP-HPLC (UV)GC-FID (Direct Injection)
Analyte Stability High (Ambient Temp)Critical Failure (Thermal degradation >15%)
Linearity (R²) > 0.999< 0.95 (Non-linear due to degradation)
LOD (Limit of Detection) ~0.5 µg/mL~10 µg/mL (High noise from breakdown products)
Precision (RSD) < 0.5%> 5.0% (Variable degradation rates)
Suitability Recommended for Purity Recommended for Residual Solvents Only

Analytical Workflow Decision Tree

This diagram guides the analyst through the logical selection process, ensuring the correct method is applied based on the specific analytical goal (Purity vs. Solvents).

MethodSelection Start Start: Analytical Goal Goal What is the target? Start->Goal Purity Main Compound Purity (1-Boc-3-(4-Aminophenyl)piperidine) Goal->Purity Assay/Impurities Solvents Residual Solvents (DCM, Hexane, Acetone) Goal->Solvents Volatiles CheckThermal Is Analyte Thermally Stable? Purity->CheckThermal GC METHOD B: Headspace GC (DB-624 Column) Solvents->GC HPLC METHOD A: RP-HPLC (C18 / Formic Acid / ACN) *Gold Standard* CheckThermal->HPLC No (Boc Group) FailGC GC-FID Direct Injection WARNING: High Degradation Risk CheckThermal->FailGC If GC Attempted

Figure 2: Decision matrix for analytical method selection.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 44607626, 1-Boc-3-(4-Aminophenyl)piperidine. Retrieved from [Link][2]

  • Policija (Slovenia National Forensic Lab). (2020).[1] Analytical Report: 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

  • American Chemical Society (ACS). (2024).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

Sources

Validation

The Harmonization Protocol: A Guide to Cross-Validating Analytical Results Across Laboratories

Executive Summary In drug development, data integrity is not merely about accurate recording; it is about reproducibility . When an analytical method is moved from a Research & Development (R&D) lab to a Quality Control...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, data integrity is not merely about accurate recording; it is about reproducibility . When an analytical method is moved from a Research & Development (R&D) lab to a Quality Control (QC) facility, or from a Sponsor to a Contract Research Organization (CRO), the results must be statistically equivalent. This process, formally known as Analytical Method Transfer (AMT) or cross-validation, is the primary safeguard against the "reproducibility crisis."

This guide moves beyond basic compliance. It provides a technical framework for designing, executing, and statistically evaluating cross-laboratory studies, grounded in USP <1224> , ICH Q2(R2) , and CLSI EP09-A3 standards.

Part 1: The Strategic Framework (USP <1224> & ICH Q2)

Before pipetting a single sample, you must select the transfer strategy. The choice depends on the lifecycle stage of the method and the experience level of the Receiving Unit (RU).

Comparative Analysis of Transfer Strategies
StrategyDefinitionBest Use CaseProsCons
Comparative Testing The Transferring Unit (TU) and RU analyze the same set of samples (blinded or open) to demonstrate equivalence.Standard transfer of a validated method to a CRO or QC lab.Most robust data; satisfies all regulatory bodies.Resource-intensive; requires synchronized logistics.
Co-Validation The TU and RU perform the validation together. The RU generates part of the validation data (e.g., intermediate precision).Early-stage methods (Phase I/II) where the method is not yet fully validated.Saves time by combining transfer and validation.High risk; if RU fails, the validation fails.
Revalidation The RU performs a full validation from scratch, ignoring TU's historical data.When the method is significantly modified or the TU is unavailable (e.g., legacy method).Complete independence; no reliance on TU's potentially flawed data.Most expensive and slowest option.
Transfer Waiver Justification to skip experimental transfer based on RU's existing experience or method simplicity.Compendial methods (e.g., pH, simple HPLC) or moving to a nearly identical lab.Fastest; zero lab cost.High regulatory scrutiny; requires strong risk assessment.
Decision Logic for Strategy Selection

The following diagram illustrates the decision process based on USP <1224> guidelines.

TransferStrategy node_start Start: Method Transfer Request node_validated Is the method already validated? node_start->node_validated node_experience Does RU have experience with this specific method? node_validated->node_experience Yes res_coval Strategy: Co-Validation node_validated->res_coval No node_compendial Is it a standard Compendial Method? node_experience->node_compendial Yes res_comparative Strategy: Comparative Testing (Gold Standard) node_experience->res_comparative No res_waiver Strategy: Transfer Waiver (Risk Assessment Req.) node_compendial->res_waiver Yes node_compendial->res_comparative No (Complex Matrix) res_reval Strategy: Full Revalidation res_comparative->res_reval If Comparative Fails

Caption: Decision tree for selecting an Analytical Method Transfer strategy based on validation status and RU experience (adapted from USP <1224>).

Part 2: Statistical Methodologies (The "Why" and "How")

A common error in cross-validation is relying on the Correlation Coefficient (


) to prove equivalence. 

is a measure of linearity, not agreement.
Two labs can have perfect correlation (

) but significant bias (e.g., Lab B is consistently 20% higher than Lab A).
The Authoritative Approach: Bland-Altman & TOST

To demonstrate scientific integrity, you must use statistical methods that quantify Bias and Limits of Agreement (LoA) .

  • Bland-Altman Analysis (Difference Plot):

    • Concept: Plots the difference between two measurements (Y-axis) against the average of the two measurements (X-axis).

    • Output: Calculates the Mean Bias and the 95% Limits of Agreement (

      
      ).
      
    • Acceptance: The 95% LoA must fall within your pre-defined Total Error (TE) limits (e.g.,

      
       for bioassays).
      
  • TOST (Two One-Sided T-Tests):

    • Concept: Tests the null hypothesis that the difference between means is greater than a specific delta (

      
      ).
      
    • Application: Used to prove equivalence rather than just "fail to reject" difference.

Statistical Workflow Diagram

The following diagram outlines the correct statistical path, ensuring you do not apply parametric tests to non-normal data.

StatAnalysis start Data Collection (Paired Samples) outlier Outlier Check (Grubbs/ESD) start->outlier normality Normality Check (Shapiro-Wilk) outlier->normality Clean Data bland Bland-Altman Analysis (Bias & LoA) normality->bland Normal Dist. tost TOST Equivalence Test normality->tost Normal Dist. wilcox Wilcoxon Signed-Rank Test normality->wilcox Non-Normal passbab Passing-Bablok Regression normality->passbab Non-Normal

Caption: Statistical workflow for analyzing inter-laboratory data, distinguishing between parametric and non-parametric pathways.

Part 3: The Master Protocol (Comparative Testing)

This protocol uses a Split-Sample Design , the most robust method for cross-validation.

Phase 1: Pre-Study Harmonization

Before samples are shipped, variables must be minimized.

  • Reagent Sourcing: Both labs must use the same lot of critical reagents (antibodies, enzymes, standards) to eliminate vendor variability.

  • System Suitability Test (SST): Define strict SST criteria (e.g., Retention time precision

    
    , Tailing factor 
    
    
    
    ). If SST fails, the run is invalid, and samples are not tested.
  • Training: RU analysts must be trained by TU experts (or via detailed video SOPs).

Phase 2: Experimental Execution

Sample Set:

  • n = 20-30 samples spanning the full analytical range (Low, Medium, High concentration).

  • Include Interfering matrices (e.g., hemolyzed or lipemic serum) if applicable.

Workflow:

  • Aliquoting: TU prepares homogeneous aliquots of all samples. One set is frozen/stored for TU; one set is shipped to RU on dry ice (with temperature monitoring).

  • Analysis: Both labs analyze samples within a defined window (e.g., 48 hours) to negate stability issues.

  • Replicates: Perform triplicate injections for each sample.

Phase 3: Data Analysis & Acceptance Criteria
  • Precision (Repeatability): RU's intra-assay CV must be

    
     the validation limit.
    
  • Accuracy (Bias): The 90% Confidence Interval of the mean difference (TU vs. RU) must be within

    
    .
    
  • Linearity: Slope of the regression line (RU vs. TU) should be

    
    .
    

Part 4: Hypothetical Case Study & Data

Scenario: Transfer of an HPLC potency assay for "Drug X" from Sponsor (Lab A) to CRO (Lab B). Acceptance Criteria: Mean Difference


.
Experimental Results Table
Sample IDConcentration LevelLab A Result (mg/mL)Lab B Result (mg/mL)% DifferenceStatus
S-001 Low (80%)80.581.2+0.87%Pass
S-002 Low (80%)79.879.1-0.88%Pass
S-003 Target (100%)100.2101.5+1.30%Pass
S-004 Target (100%)99.9100.4+0.50%Pass
S-005 High (120%)120.5119.8-0.58%Pass
S-006 High (120%)121.0125.5+3.72% Fail

Analysis of Failure (S-006): Sample S-006 exceeded the 2.0% limit. Investigation revealed that Lab B experienced a temperature fluctuation in the autosampler during the final injection.

  • Corrective Action: Lab B re-calibrated the autosampler thermostat.

  • Retest: S-006 was re-injected by both labs. New difference: +0.4%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures. [Link]

  • CLSI EP09-A3. Clinical and Laboratory Standards Institute.[2][3][4] (2013).[2][4][5] Measurement Procedure Comparison and Bias Estimation Using Patient Samples. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[6][7][8] The Lancet.[6][7][8][9] [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10][11][12][13][14]

Sources

Safety & Regulatory Compliance

Safety

1-Boc-3-(4-Aminophenyl)piperidine: Proper Disposal Procedures

Executive Summary 1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1 or similar isomers) is a pharmaceutical intermediate characterized by an acid-labile protecting group (Boc) and a basic amine functionality.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-3-(4-Aminophenyl)piperidine (CAS: 875798-79-1 or similar isomers) is a pharmaceutical intermediate characterized by an acid-labile protecting group (Boc) and a basic amine functionality.[1][2][3] While not typically classified as a P-listed (acutely toxic) waste under US EPA RCRA standards, it must be managed as Hazardous Chemical Waste .[2]

Immediate Action Required:

  • Segregation: Strictly segregate from acidic waste streams to prevent rapid deprotection and isobutylene gas evolution.[1][2]

  • Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[2]

  • Regulatory Note: While this specific isomer (3-position) is distinct from the regulated fentanyl precursor (1-Boc-4-anilinopiperidine), it is structurally related.[2][3] Maintain rigorous inventory logs to satisfy potential internal or external diversion audits.[2]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure accurate waste stream characterization.

ParameterSpecification
Chemical Name 1-Boc-3-(4-Aminophenyl)piperidine
Functional Groups Secondary carbamate (Boc), Primary aromatic amine
Physical State Solid (White to off-white powder)
CAS Number 875798-79-1 (Isomer dependent)
GHS Classification Warning [1][2][3][4][5][6] • H302: Harmful if swallowed [2][5] • H315: Causes skin irritation [2][7] • H319: Causes serious eye irritation
Reactivity Acid Sensitive: Decomposes in low pH to release isobutylene gas (flammable) and CO₂.[1][2][3]

Pre-Disposal Protocol: The "Self-Validating" Workflow[2][3]

As a Senior Scientist, your goal is to stabilize the waste before it leaves your bench.[2] Follow this causality-based protocol:

A. Solid Waste (Pure Compound)[2]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2] Avoid metal containers if the compound has degraded, as free amines can corrode certain alloys over time.[2]

  • Labeling: Label as "Non-Regulated Organic Solid" (unless mixed with hazardous solvents).

  • Safety Check: Ensure the solid is dry. Moisture can hydrolyze the Boc group slowly over months if residual acid traces are present, pressurizing the container.

B. Solution Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):

  • PH Check: Dip a pH strip into the waste solvent.[1][2]

    • If Acidic (pH < 4): Neutralize with Saturated NaHCO₃ or Triethylamine before bottling.[2]

    • Reasoning: Prevents the "Boc-Pop" phenomenon—where acidic waste triggers deprotection inside a sealed drum, causing pressure buildup and potential rupture during transport.[2]

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in MeOH/EtOAc/THF.[1][2]

Step-by-Step Disposal Workflow

The following logic ensures compliance with standard EHS (Environmental Health & Safety) protocols.

Step 1: Segregation & Packaging[2][3]
  • Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Strong Acids (HCl, TFA).[2]

  • Primary Container: Screw-top container, filled to maximum 90% capacity to allow for thermal expansion.[1][2]

Step 2: Waste Labeling

Affix a hazardous waste tag with the following constituents listed clearly:

  • 95-99%: [Solvent Name, if applicable] or "Solid Debris"

  • 1-5%: 1-Boc-3-(4-Aminophenyl)piperidine[1][2][3][5]

  • Hazard Checkboxes: Irritant, Toxic.[2]

Step 3: Storage

Store in a Cool, Dry Area away from direct sunlight. Heat accelerates the degradation of the Boc moiety.[2]

Step 4: Final Disposal (Contractor)

The ultimate fate of this molecule is Incineration .[2]

  • The organic framework (Piperidine/Phenyl ring) requires high-temperature combustion to break down into CO₂, H₂O, and NOₓ.[2]

  • Do not dispose of down the drain.[2] The lipophilic nature of the Boc group makes it toxic to aquatic life and difficult for water treatment plants to degrade.

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the critical decision points for disposing of 1-Boc-3-(4-Aminophenyl)piperidine, emphasizing the acid-neutralization step.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generation: 1-Boc-3-(4-Aminophenyl)piperidine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Solution/Reaction Mix StateCheck->Liquid PackSolid Package in HDPE/Glass Label: Toxic/Irritant Solid->PackSolid pHCheck CRITICAL: Check pH Liquid->pHCheck IsAcidic Is Acidic (pH < 5)? pHCheck->IsAcidic Neutralize Neutralize with Sat. NaHCO3 or Et3N IsAcidic->Neutralize Yes SolventType Solvent Type? IsAcidic->SolventType No Neutralize->SolventType Halo Halogenated Waste (e.g., DCM) SolventType->Halo NonHalo Non-Halogenated Waste (e.g., EtOAc, MeOH) SolventType->NonHalo Final Final Disposal: High-Temp Incineration Halo->Final NonHalo->Final PackSolid->Final Legend1 Action Step Legend2 Safety Stop

Caption: Operational workflow for segregating and treating Boc-protected amine waste. Note the critical pH check to prevent gas evolution in storage.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, do not panic. The compound is an irritant but not immediately life-threatening upon incidental contact.[2]

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 dust mask.[1][2] The powder can be fine and easily inhaled.[2]

  • Containment:

    • Dry Spill: Do not dry sweep if possible (creates dust).[2] Cover with a damp paper towel to wet the powder, then scoop into a waste jar.[2]

    • Wet Spill: Absorb with vermiculite or spill pads.[2]

  • Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by ethanol.[2]

    • Note: Avoid using bleach (hypochlorite) immediately, as it can react with the primary amine to form chloramines (toxic vapors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607626, 1-Boc-3-(4-Aminophenyl)piperidine.[2][3] Retrieved from [Link][2]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][6] Retrieved from [Link][2]

  • ACS Green Chemistry Institute (2023). Reagent Guide: Boc Protection and Deprotection - Safety and Waste Considerations.[1][2] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(4-Aminophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-(4-Aminophenyl)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.